Technical Documentation Center

2-Benzylphenol acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzylphenol acetate
  • CAS: 40232-99-3

Core Science & Biosynthesis

Foundational

Chemical structure of 2-benzylphenyl acetate

Structural Analysis, Synthesis, and Reactivity Profile Part 1: Executive Summary & Structural Disambiguation Compound Identity: IUPAC Name: (2-Benzylphenyl) acetate[1] Systematic Name: Acetic acid, 2-(phenylmethyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Reactivity Profile

Part 1: Executive Summary & Structural Disambiguation

Compound Identity:

  • IUPAC Name: (2-Benzylphenyl) acetate[1]

  • Systematic Name: Acetic acid, 2-(phenylmethyl)phenyl ester[2]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 226.27 g/mol [3][4]

Critical Disambiguation (Senior Scientist Note): A common error in database retrieval and procurement is conflating 2-benzylphenyl acetate with its constitutional isomer, benzyl phenylacetate (CAS 102-16-9).

  • Target Molecule (2-benzylphenyl acetate): An aryl ester where the acetate group is bonded directly to a phenol ring bearing an ortho-benzyl group.

  • Isomer (Benzyl phenylacetate): An alkyl ester where the benzyl group is bonded to the oxygen of phenylacetic acid.

This guide focuses strictly on the aryl ester , a compound of significant interest in mechanistic photochemistry (Photo-Fries rearrangement) and as a protected intermediate in the synthesis of substituted xanthenes and bioactive phenols.[2]

Part 2: Structural Anatomy & Steric Environment

The reactivity of 2-benzylphenyl acetate is dominated by the ortho-effect . The bulky benzyl group at the C2 position creates a steric clash with the acetate moiety at C1. This forces the acetate group out of planarity with the aromatic ring, reducing conjugation and altering the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 transition energy—a critical factor in its photochemical behavior.
Visualization: Structural Connectivity & Steric Clash

The following diagram illustrates the connectivity and the steric interaction zone between the ortho-benzyl methylene and the carbonyl oxygen.

G cluster_0 Aryl Core cluster_1 Ester Moiety cluster_2 Ortho-Substituent C1 C1 (Ipso) C2 C2 (Ortho) O_Ester O (Ester) C1->O_Ester Ester Bond CH2 CH2 (Benzylic) C2->CH2 C-C Bond Ring Phenyl Ring Ring->C1 Ring->C2 C_Carbonyl C=O (Acetyl) O_Ester->C_Carbonyl Me Methyl C_Carbonyl->Me C_Carbonyl->CH2 STERIC CLASH (Restricts Rotation) Ph Phenyl (Benzyl) CH2->Ph

Figure 1: Connectivity graph highlighting the steric interaction between the acetate carbonyl and the ortho-benzyl methylene group.

Part 3: Synthesis Protocol (Self-Validating System)

Rationale: Direct acetylation of 2-benzylphenol is the most robust route. While acid-catalyzed Fischer esterification is possible, the use of acetic anhydride with a base (pyridine) is preferred to drive the equilibrium to completion and avoid harsh thermal conditions that could degrade the phenol.[2]

Protocol: Acetylation of 2-Benzylphenol[5]

Reagents:

  • Substrate: 2-Benzylphenol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.2 eq)

  • Catalyst/Solvent: Pyridine (2.0 eq) or catalytic DMAP with Et3N in DCM.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-benzylphenol in anhydrous DCM (0.5 M concentration).
    
  • Addition: Add Pyridine (2.0 eq) followed by dropwise addition of Acetic Anhydride (1.2 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting phenol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Quench: Add saturated

    
     solution to quench excess anhydride.
    
  • Workup: Extract with DCM (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Wash combined organics with 1M HCl (to remove pyridine), saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
    
Validation Criteria (Pass/Fail)

The synthesis is considered successful ONLY if the product meets the following spectroscopic fingerprint:

TechniqueParameterExpected ValueDiagnostic Significance
1H NMR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Acetate

)
2.25 ppm (s) Confirms acetylation.[6] If absent, reaction failed.
1H NMR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Benzyl

)
3.99 ppm (s) Confirms benzyl integrity. Shifted downfield from parent phenol.
Appearance Physical StateYellow Liquid Solidification may indicate impurity (e.g., parent phenol).[2]

Data derived from spectroscopic analysis of 2-benzylphenyl acetate [1].

Part 4: Reactivity & Applications (The Photo-Fries Rearrangement)

Mechanism: Unlike simple phenyl acetate, 2-benzylphenyl acetate undergoes the Fries Rearrangement with high regioselectivity when subjected to UV irradiation (Photo-Fries).[2] The reaction proceeds via a radical pair mechanism within a solvent cage.

  • Excitation: Ester absorbs UV light (

    
    ), entering an excited singlet state.
    
  • Homolysis: The C-O bond cleaves, generating a phenoxy radical and an acetyl radical.

  • Recombination: The acetyl radical attacks the aromatic ring.

    • Ortho attack: Blocked at C2 (benzyl group), possible at C6.[2][7]

    • Para attack: Possible at C4.

  • Tautomerization: The resulting cyclohexadienone tautomerizes to the hydroxyketone.

Why this matters: The bulky benzyl group increases the "cage effect," favoring recombination over diffusion (which would lead to decarbonylation).[2] This makes 2-benzylphenyl acetate a model substrate for studying "environmental crowding" effects in polymer films [2].

Visualization: Photo-Fries Pathway

Fries cluster_products Rearrangement Products Start 2-Benzylphenyl Acetate Excited Excited Singlet State [S1] Start->Excited UV Light (hv) RadicalPair Solvent Cage [Phenoxy Radical • + • Acetyl Radical] Excited->RadicalPair Homolysis Prod_Para Para-Isomer (1-(4-hydroxy-3-benzylphenyl)ethanone) RadicalPair->Prod_Para C4 Attack Prod_Ortho Ortho-Isomer (1-(2-hydroxy-3-benzylphenyl)ethanone) RadicalPair->Prod_Ortho C6 Attack Phenol 2-Benzylphenol (H-abstraction byproduct) RadicalPair->Phenol Diffusion out of cage

Figure 2: Mechanistic pathway of the Photo-Fries rearrangement showing the divergence between recombination (product formation) and diffusion.

Part 5: Spectroscopic Data Reference

For researchers verifying the synthesized compound, the following NMR data is the standard for purity assessment.

1H NMR (400 MHz, DMSO-d6):

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.35 (dt, 2H, J = 7.6, 0.6 Hz, Ar-H)[6]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.27–7.33 (m, 2H, Ar-H)
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.24–7.26 (m, 3H, Ar-H)
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     7.22–7.24 (m, 1H, Ar-H)
    
  • 
     7.14 (d, 1H, J = 8.2 Hz, Ar-H ortho to ester)
    
  • 
    3.99  (s, 2H, Benzyl 
    
    
    
    )
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    2.25  (s, 3H, Acetate 
    
    
    
    )

Interpretation: The singlet at 2.25 ppm is characteristic of an aryl acetate. A shift significantly lower (< 2.1 ppm) would suggest hydrolysis to acetic acid or an alkyl ester isomer.[2] The benzyl singlet at 3.99 ppm is deshielded compared to toluene due to the adjacent phenolic system.

References
  • Spectral Characterization: Accepted Manuscript - RSC Publishing. (Data extracted from Supporting Information for "A step towards sustainability: O-acylation of phenols"). Royal Society of Chemistry.[8] 6[1][2][8][9]

  • Mechanistic Photochemistry: Chen, Y. Z., & Weiss, R. G. (2009).[2] "Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects."[10][11] Photochemical & Photobiological Sciences. 10[2]

  • General Reactivity: "Fries Rearrangement." Organic Chemistry Portal. 12

Sources

Exploratory

Part 1: Molecular Identity &amp; Physicochemical Properties

Technical Whitepaper: 2-Benzylphenol Acetate – Physicochemical Profiling and Synthetic Utility Executive Summary 2-Benzylphenol acetate (CAS 33441-99-5), also known as o-benzylphenyl acetate, is the ester derivative of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Benzylphenol Acetate – Physicochemical Profiling and Synthetic Utility

Executive Summary 2-Benzylphenol acetate (CAS 33441-99-5), also known as o-benzylphenyl acetate, is the ester derivative of 2-benzylphenol. It serves as a critical intermediate in organic synthesis, particularly in the study of photo-Fries rearrangements and the development of hydroxy-aryl ketone pharmacophores. This guide provides a comprehensive technical analysis of its molecular identity, synthesis protocols, and application in mechanistic photochemistry.

[1]

2-Benzylphenol acetate is characterized by the acetylation of the phenolic hydroxyl group at the ortho position relative to the benzyl substituent. This modification significantly alters the solubility and reactivity profile compared to its parent phenol, removing the hydrogen bond donor capability while retaining the aromatic π-systems essential for UV absorption and photo-rearrangement.

Table 1: Physicochemical Specifications

PropertyValue / Description
Chemical Name 2-Benzylphenyl acetate
Synonyms o-Benzylphenyl acetate; Acetic acid 2-benzylphenyl ester
CAS Registry Number 33441-99-5
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Physical State Viscous liquid or low-melting solid (Ambient)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Insoluble in water
Key Functional Groups Ester (Acetate), Diaryl Methane Scaffold

Part 2: Synthetic Pathways & Mechanism

The synthesis of 2-benzylphenol acetate is achieved through nucleophilic acyl substitution. The reaction is typically driven by the activation of acetic anhydride using a Lewis acid (e.g., ZnCl₂) or a nucleophilic catalyst (e.g., DMAP/Pyridine).

Mechanism of Action: Nucleophilic Acyl Substitution
  • Activation: The carbonyl carbon of acetic anhydride is activated by the catalyst.

  • Nucleophilic Attack: The phenolic oxygen attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Elimination: The acetate leaving group is expelled, reforming the carbonyl and yielding the ester.

SynthesisMechanism Start 2-Benzylphenol (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Cat: Pyridine/ZnCl2) Reagent Acetic Anhydride (Electrophile) Reagent->Inter Product 2-Benzylphenol Acetate (Ester) Inter->Product Elimination Byproduct Acetic Acid Inter->Byproduct

Figure 1: Mechanistic pathway for the acetylation of 2-benzylphenol.

Part 3: Applications in Drug Development & Organic Synthesis

The primary utility of 2-benzylphenol acetate lies in its role as a substrate for Fries Rearrangement reactions. This transformation is pivotal for synthesizing ortho- and para-hydroxy ketones, which are foundational scaffolds in the development of antiviral agents, UV absorbers, and agrochemicals.

The Fries Rearrangement Workflow

Under Lewis acid catalysis (AlCl₃) or UV irradiation (Photo-Fries), the acetyl group migrates from the oxygen to the aromatic ring. Due to the steric bulk of the benzyl group at the ortho position, the rearrangement often favors the para position or the remaining open ortho position, depending on conditions.

FriesRearrangement Substrate 2-Benzylphenol Acetate Condition Condition: Lewis Acid (AlCl3) or UV Light (hν) Substrate->Condition Prod_Para Product A: 1-(4-hydroxy-3-benzylphenyl)ethanone (Para-Migration) Condition->Prod_Para Major Product (Sterically Favored) Prod_Ortho Product B: 1-(2-hydroxy-3-benzylphenyl)ethanone (Ortho-Migration) Condition->Prod_Ortho Minor Product Path1 Acyl Migration

Figure 2: Divergent pathways in the Fries rearrangement of 2-benzylphenol acetate.

Research Insight: Studies by Chen and Weiss have utilized 2-benzylphenol acetate in polyethylene films to investigate the "cage effect" in photo-Fries rearrangements. The rigid polymer matrix restricts the mobility of the radical pair, influencing the ratio of ortho vs. para migration products [1].

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of 2-benzylphenol acetate via standard acetylation.

Reagents:

  • 2-Benzylphenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq) or ZnCl₂ (Catalytic, 0.1 eq)

  • Dichloromethane (DCM)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzylphenol (10 mmol) in dry DCM (20 mL).

  • Addition: Add Pyridine (15 mmol) followed by the dropwise addition of Acetic Anhydride (12 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (SiO₂; Hexane:EtOAc 8:2). The product (Rf ~0.[1]6) will appear less polar than the starting phenol.

  • Workup: Quench with water (10 mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by sat. NaHCO₃ and brine.[2]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via column chromatography (Hexane/EtOAc) to yield the ester as a clear oil or low-melting solid.

Analytical Validation:

  • IR (Neat): Look for strong Carbonyl (C=O) stretch at ~1760 cm⁻¹ and absence of broad O-H stretch.

  • ¹H NMR (CDCl₃): Singlet at ~2.1-2.3 ppm (3H, -COCH₃); Singlet at ~3.9-4.0 ppm (2H, Ph-CH₂-Ph).

References

  • Chen, Y. Z., & Weiss, R. G. (2009). Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects.[3][4] Photochemical & Photobiological Sciences, 8(11), 1542–1551. Link

  • BenchChem. (2025).[5] Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis. BenchChem Protocols. Link

  • ChemicalBook. (2025).[6][7] 2-Benzylphenol Acetate (CAS 33441-99-5) Product Description.[8][9] ChemicalBook. Link

Sources

Foundational

Photo-Fries rearrangement mechanism of 2-benzylphenyl acetate

An In-Depth Technical Guide to the Photo-Fries Rearrangement Mechanism of 2-Benzylphenyl Acetate Authored for Researchers, Scientists, and Drug Development Professionals Abstract The Photo-Fries rearrangement is a fundam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Photo-Fries Rearrangement Mechanism of 2-Benzylphenyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Photo-Fries rearrangement is a fundamental photochemical transformation that converts aryl esters into hydroxyaryl ketones, providing a powerful synthetic tool for introducing acyl groups onto a phenolic ring. This guide offers a detailed examination of the reaction mechanism as applied to 2-benzylphenyl acetate. It moves beyond a simple procedural outline to explore the underlying photophysical and chemical principles, including the nature of the excited states, the pivotal role of the solvent cage, and the factors governing product regioselectivity. By synthesizing established mechanistic knowledge with practical experimental insights, this document serves as an authoritative resource for professionals leveraging this reaction in complex molecule synthesis, particularly within the pharmaceutical and materials science sectors.

Introduction: The Strategic Value of the Photo-Fries Rearrangement

The Fries rearrangement, in its classic form, utilizes a Lewis acid to catalyze the migration of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones. These products are valuable intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products. The photochemical variant, the Photo-Fries rearrangement, achieves the same transformation using ultraviolet (UV) light, often obviating the need for harsh and corrosive Lewis acid catalysts. This catalyst-free approach offers a greener and milder alternative, compatible with sensitive substrates that might not withstand traditional Fries conditions.

The reaction is particularly noted for its intramolecular nature, proceeding through a radical-pair intermediate confined within a solvent cage. This guide focuses specifically on 2-benzylphenyl acetate as a substrate. The presence of the sterically demanding benzyl group at the C2 position introduces a fascinating element of regiochemical control, influencing the distribution of the resulting acyl migration products. Understanding this mechanism in detail is paramount for predicting and controlling reaction outcomes in drug development and materials science, where precise molecular architecture is critical.

The Core Mechanism: A Step-by-Step Photochemical Journey

The Photo-Fries rearrangement of 2-benzylphenyl acetate proceeds through a series of well-defined photophysical and chemical steps. The currently accepted model involves the homolytic cleavage of the ester's O-acyl bond from an excited singlet state to form a geminate radical pair.

Photon Absorption and Electronic Excitation

The process begins with the absorption of a UV photon (typically around 254 nm) by the 2-benzylphenyl acetate molecule. This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Theoretical models suggest that this initial excitation is to a ππ* state localized on the aromatic ring. For the reaction to proceed, the energy must be transferred to a dissociative state. This is believed to occur via an internal conversion to a pre-dissociative nπ* state, which then couples with a dissociative πσ* state along the O-acyl bond coordinate, leading to bond cleavage.

Homolytic Cleavage and the Geminate Radical Pair

Upon reaching the dissociative excited state, the O-CO bond undergoes homolytic cleavage. This rapid process generates a pair of radicals: a 2-benzylphenoxyl radical and an acetyl radical. Crucially, these two radicals are formed in close proximity and are immediately encapsulated by a "cage" of surrounding solvent molecules. This entity is known as the geminate or primary radical pair.

G cluster_0 Excitation & Cleavage cluster_1 Reaction Pathways Start 2-Benzylphenyl Acetate (S₀) Excited Excited Singlet State (S₁) Start->Excited hν (254 nm) RadicalPair Geminate Radical Pair (in Solvent Cage) Excited->RadicalPair Homolytic Cleavage OrthoProduct ortho-Rearrangement Product (6-Acetyl-2-benzylphenol) RadicalPair->OrthoProduct In-Cage Recombination (ortho) ParaProduct para-Rearrangement Product (4-Acetyl-2-benzylphenol) RadicalPair->ParaProduct In-Cage Recombination (para) Phenol Side Product (2-Benzylphenol) RadicalPair->Phenol Radical Escape & H-Abstraction

Caption: High-level overview of the Photo-Fries rearrangement pathway.

The Decisive Role of the Solvent Cage: Intramolecular vs. Intermolecular Pathways

The solvent cage is the critical juncture that dictates the fate of the radical pair and, consequently, the product distribution. The subsequent reactions can be categorized into two competing pathways:

  • Intramolecular "In-Cage" Recombination: This is the primary pathway for the Photo-Fries rearrangement. While trapped within the solvent cage, the 2-benzylphenoxyl and acetyl radicals have a high probability of recombining before they can diffuse apart. The phenoxyl radical is ambident, meaning recombination can occur at the oxygen atom (reforming the starting material) or at the ortho and para carbon atoms of the aromatic ring. Recombination at the ring carbons, followed by tautomerization (keto-enol), yields the final hydroxyaryl ketone products. For 2-benzylphenyl acetate, the available positions are C6 (ortho) and C4 (para). The C2 position is already substituted.

  • Intermolecular "Out-of-Cage" Reactions: If the radicals have sufficient kinetic energy to overcome the solvent cage barrier, they can escape into the bulk solvent. This process is more favorable in less viscous and more polar solvents. Once escaped, the 2-benzylphenoxyl radical is likely to abstract a hydrogen atom from a solvent molecule (or another substrate molecule), forming 2-benzylphenol as a major byproduct. The acetyl radical can undergo various subsequent reactions, such as dimerization or reaction with the solvent.

The efficiency of the rearrangement is therefore highly dependent on the properties of the solvent and the lifetime of the radical pair within the cage.

Solvent_Cage Cage { Solvent Cage|{ 2-Benzylphenoxyl Radical| Acetyl Radical}} InCage Intramolecular Pathway (In-Cage Recombination) Cage->InCage Favored in non-polar, viscous solvents OutOfCage Intermolecular Pathway (Radical Escape) Cage->OutOfCage Favored in polar, non-viscous solvents FriesProducts ortho/para-Hydroxy Ketones InCage->FriesProducts SideProducts 2-Benzylphenol + Other Products OutOfCage->SideProducts

Caption: Competition between intramolecular and intermolecular reaction pathways.

Regioselectivity in Product Formation

For 2-benzylphenyl acetate, radical recombination can lead to two primary rearrangement products:

  • 6-Acetyl-2-benzylphenol (ortho-rearrangement)

  • 4-Acetyl-2-benzylphenol (para-rearrangement)

The ratio of these products is influenced by several factors. In the classic thermal Fries rearrangement, lower temperatures favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control), which can be stabilized by forming a bidentate complex with the Lewis acid. In the Photo-Fries reaction, the directing effects are more subtle. The distribution of the unpaired electron in the phenoxyl radical intermediate plays a significant role, with high spin density at the ortho and para positions. The steric bulk of the existing benzyl group at C2 may slightly disfavor recombination at the adjacent C6 position, potentially increasing the relative yield of the para product compared to an unsubstituted phenyl acetate.

Quantitative Insights and Influencing Factors

The outcome of the Photo-Fries rearrangement is not absolute and can be tuned by modifying experimental conditions. The efficiency of a photochemical reaction is often discussed in terms of its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed.

ParameterConditionExpected Effect on 2-Benzylphenyl Acetate RearrangementRationale
Quantum Yield (Φ) Varies by substrateFor similar aryl acetates, Φ for product formation is often in the range of 0.1-0.6.Represents the overall efficiency of converting absorbed photons into rearranged products.
Solvent Polarity Increasing Polarity (e.g., Hexane to Acetonitrile)Decreased yield of rearranged products; Increased yield of 2-benzylphenol.Polar solvents can stabilize the separated radical ions, promoting escape from the solvent cage.
Solvent Viscosity Increasing Viscosity (e.g., Hexane to Dodecane)Increased yield of rearranged products.A more viscous solvent strengthens the cage effect, hindering radical escape and favoring in-cage recombination.
Substituents Electron-donating groupsGenerally increase the quantum yield.Stabilize the phenoxyl radical intermediate. The benzyl group is weakly electron-donating.
Temperature Increasing TemperatureMay slightly favor ortho product formation.Provides more energy for radicals to reorient within the cage for attack at the more sterically hindered ortho position.

Experimental Protocol: A Self-Validating Workflow

This section provides a robust, step-by-step methodology for conducting the Photo-Fries rearrangement of 2-benzylphenyl acetate.

Objective: To synthesize 6-acetyl-2-benzylphenol and 4-acetyl-2-benzylphenol and monitor the formation of the 2-benzylphenol byproduct.

Materials:

  • 2-Benzylphenyl acetate

  • Anhydrous, spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or methanol)

  • Quartz reaction vessel

  • Photochemical reactor equipped with a low-pressure mercury lamp (emission centered at 254 nm)

  • Nitrogen or Argon gas source for deoxygenation

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard analytical equipment (TLC, GC-MS, NMR)

Procedure:

  • Solution Preparation: Prepare a dilute solution (e.g., 0.01-0.05 M) of 2-benzylphenyl acetate in the chosen solvent. A non-polar solvent like cyclohexane is recommended to maximize the cage effect and minimize phenol formation.

  • Deoxygenation: Transfer the solution to the quartz reaction vessel. Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the excited state or react with the radical intermediates.

  • Irradiation: Place the sealed vessel in the photochemical reactor. Irradiate the solution with the 254 nm lamp. The reaction should be conducted at a controlled temperature (e.g., 25 °C) using a cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material should gradually be replaced by new spots/peaks corresponding to the two rearranged isomers and the phenol byproduct.

  • Workup: Once the reaction has reached completion (or optimal conversion), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the products using silica gel column chromatography. A solvent gradient (e.g., hexane/ethyl acetate) will typically be effective in separating the less polar starting material from the more polar phenolic products. The ortho and para isomers can often be separated from each other.

  • Characterization: Characterize the isolated products using standard spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the structure and connectivity of the rearranged products. The ortho isomer will show characteristic intramolecular hydrogen bonding of the phenolic proton, resulting in a downfield chemical shift.

    • Mass Spectrometry: To confirm the molecular weight of the products.

    • FT-IR: To observe the appearance of a broad O-H stretch and the shift of the carbonyl C=O stretch to a lower frequency due to conjugation and hydrogen bonding.

Caption: A validated experimental workflow for the Photo-Fries rearrangement.

Conclusion and Future Directions

The Photo-Fries rearrangement of 2-benzylphenyl acetate is a sophisticated process governed by the interplay of photophysics, radical chemistry, and solvent effects. The primary mechanism involves the intramolecular recombination of a geminate radical pair within a solvent cage, leading to ortho- and para-acylated phenols. The yield and regioselectivity of this transformation can be rationally controlled by tuning reaction parameters such as solvent choice and temperature. For drug development professionals and synthetic chemists, a firm grasp of this mechanism is not merely academic; it is essential for designing efficient and selective synthetic routes to complex hydroxyaryl ketone scaffolds. Future research may focus on enantioselective variants of the Photo-Fries rearrangement or its application in flow chemistry systems to further enhance control and scalability.

References

  • M. Fischer, "Real time observation of the photo-Fries rearrangement," The Journal of Chemical Physics, 2004, [Link].

  • D. Belluš, P. Hrdlovič, and P. Sláma, "Photo-Fries Rearrangement. II. The Mechanism and Substituent Effects," Collection of Czechoslovak Chemical Communications, 1968, [Link].

  • J. E. Gano, et al., "Photo-fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents," PubMed, 2002, [Link].

  • D. Bellus, "Mechanistic studies of the photo-Fries reaction," Journal of the American Chemical Society, 1970, [Link].

  • M. J. Whitcombe, A. Gilbert, and G. R. Mitchell, "The photo-Fries rearrangement in a side-chain liquid-crystalline polymer," Polymer, 1993, [Link].

  • Wikipedia, "Fries rearrangement," Wikipedia, [Link].

  • A. Kumar, et al., "Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier," MDPI, 2023, [Link].

  • M. I. Quindt and S. M. Bonesi, "Photo-rearrangement reactions with application in organic synthesis. (2015–2019)," Photochemistry: Volume 48, 2020, [Link].

  • Filo,
Exploratory

Solubility Profiling and Solvent Selection for 2-Benzylphenyl Acetate

Executive Summary 2-Benzylphenyl acetate (CAS 33441-99-5), also known as 2-acetoxydiphenylmethane, is a lipophilic ester derived from the acetylation of 2-benzylphenol.[1] While widely utilized as an intermediate in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzylphenyl acetate (CAS 33441-99-5), also known as 2-acetoxydiphenylmethane, is a lipophilic ester derived from the acetylation of 2-benzylphenol.[1] While widely utilized as an intermediate in organic synthesis and potential prodrug scaffolds, specific quantitative solubility data for this compound is often absent from standard physicochemical databases.[1]

This guide provides a comprehensive solubility profile based on structural activity relationships (SAR), thermodynamic principles, and validated experimental protocols.[1] Researchers should treat this compound as a highly lipophilic species (Predicted LogP > 3.[1]8) with excellent solubility in chlorinated and aromatic solvents, but negligible water solubility.[1]

Part 1: Physicochemical Profile & Theoretical Solubility[1]

Before initiating wet chemistry, it is critical to understand the molecule's "solubility personality" through its structural components.[1]

Structural Analysis

The molecule consists of three distinct moieties that dictate its solvation thermodynamics:

  • Phenolic Ester Core: The acetate group removes the hydrogen bond donor capability of the parent phenol, significantly increasing lipophilicity.

  • Diphenylmethane Scaffold: Two aromatic rings linked by a methylene bridge create a bulky, hydrophobic region that drives Van der Waals interactions with non-polar solvents.[1]

  • Ortho-Substitution: The steric hindrance at the ortho position (benzyl group) may inhibit tight crystal lattice packing, suggesting the compound exists as a viscous oil or low-melting solid at room temperature.[1]

Predicted Solubility Parameters

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the Hansen Solubility Parameters (HSP) to guide solvent selection.

ParameterSymbolEstimated Value (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Interpretation
Dispersion

18.5 - 19.5Dominant interaction; matches aromatics/chlorinated solvents.
Polarity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4.0 - 5.5Low-moderate polarity due to the ester carbonyl.
H-Bonding ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

4.5 - 6.0Weak H-bond acceptor (carbonyl); no donor capability.

Part 2: Solvent Class Analysis

The following table summarizes the expected solubility behavior based on the principle of "Like Dissolves Like" and entropy of mixing.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>500 mg/mL)Ideal match for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

. The primary choice for extraction and stock solution preparation.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh Favorable dipole-dipole interactions.[1] Acetone is excellent for transfer; EtOAc is ideal for partitioning.[1]
Aromatics Toluene, BenzeneHigh ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

stacking interactions with the diphenylmethane scaffold facilitate solvation.
Alcohols Methanol, Ethanol, IPAModerate to High Soluble, but thermodynamically less favorable than aprotic solvents.[1] Warning: Prolonged storage in alcohols may lead to transesterification.[1]
Aliphatics Hexane, Heptane, CyclohexaneModerate Likely soluble, but temperature-dependent.[1] Useful as an anti-solvent for crystallization attempts.[1]
Aqueous Water, PBS BufferNegligible (<0.1 mg/mL)The hydrophobic benzyl and phenyl groups overwhelm the weak polarity of the acetate.

Part 3: Experimental Determination Protocols

Since specific literature values are rare, you must empirically validate solubility for your specific application (e.g., formulation vs. extraction).

Protocol A: Visual Solubility Screening (Tier 1)

Use this rapid method for initial solvent selection during synthesis workup.

Materials: 20 mL Scintillation vials, calibrated micropipette.

  • Weigh 100 mg of 2-benzylphenyl acetate into a clear vial.

  • Add solvent in 100 µL increments at 25°C.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no schlieren lines or particulates.[1]

    • < 100 µL (10 vol): Very Soluble (>1000 mg/mL).[1]

    • 100 - 1000 µL: Soluble.[1][2][3][4][5]

    • > 10 mL: Insoluble.[1][2]

Protocol B: Equilibrium Solubility via HPLC (Tier 2)

Use this method for precise physicochemical characterization (e.g., ADME studies).

Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration Phase (Shake Flask: 24-48h @ 25°C) Start->Equilibration Saturation Filtration Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filtration Remove Solids Dilution Dilution (Mobile Phase to fit Calibration Curve) Filtration->Dilution Prevent Overload Analysis HPLC-UV Analysis (Detection @ 254 nm) Dilution->Analysis Calc Data Calculation (mg/mL = Peak Area / Response Factor) Analysis->Calc

Caption: Standardized workflow for determining equilibrium solubility, ensuring saturation and removal of undissolved particulates.

Detailed Methodology:

  • Preparation: Add excess 2-benzylphenyl acetate (approx. 50 mg) to 2 mL of the target solvent in a chemically resistant glass vial.

  • Agitation: Place on an orbital shaker (200 rpm) or magnetic stirrer for 24 hours at controlled temperature (25°C ± 1°C).

  • Filtration: Pass the supernatant through a 0.45 µm PTFE filter (Nylon is not recommended due to potential adsorption of lipophilic esters).[1]

    • Note: Discard the first 200 µL of filtrate to account for filter saturation.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Wavelength: 254 nm (Targeting the aromatic rings).

    • Retention Time: Expect elution between 4–8 minutes depending on column length.[1]

Part 4: Applications in Extraction & Purification[1]

Understanding the solubility profile allows for the design of robust purification workflows.

Extraction Strategy (Workup)

Synthesis of 2-benzylphenyl acetate from 2-benzylphenol typically utilizes acetic anhydride.[1]

  • Primary Extraction Solvent: Ethyl Acetate or Dichloromethane .[1]

    • Why? Both dissolve the ester highly efficiently while forming a distinct bilayer with the aqueous quench (used to remove acetic acid/catalyst).

  • Washing: The ester's high lipophilicity allows for aggressive washing with 1M NaOH (to remove unreacted phenol) without significant loss of product to the aqueous phase.

Solvent Selection Decision Tree

Diagram 2: Solvent Selection Logic

SolventSelection Goal Objective? Synthesis Reaction Medium Goal->Synthesis Workup Extraction Goal->Workup Cryst Crystallization Goal->Cryst DCM DCM Synthesis->DCM Low Temp (<40°C) Toluene Toluene Synthesis->Toluene Reflux (>100°C) Workup->DCM High Solubility EtOAc EtOAc Workup->EtOAc Green Option Mix Dissolve in EtOAc Add Hexane slowly Cryst->Mix Solvent/Anti-Solvent

Caption: Decision logic for selecting the optimal solvent based on the experimental stage (Synthesis, Extraction, or Purification).

References

  • Sigma-Aldrich. (2025).[1] 2-Benzylphenol Product Specification & Physical Properties.

    • Context: Establishes the properties of the parent phenol (MP: 49-51°C) used to predict the ester's behavior.
  • Hansen, C. M. (2007).[1][6] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][6] CRC Press.[1]

    • Context: Source of the group contribution methods used to estim
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

    • Context: Standard protocols for esterification workups and solvent extraction choices (DCM/EtOAc).[1]

  • Gupta, A., et al. (2009).[1] Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. Photochemical & Photobiological Sciences.

    • Context: Confirms the handling of 2-benzylphenyl acetate in organic media (cyclohexane) and polymer films.[1]

Sources

Foundational

2-Benzylphenol acetate safety data sheet (SDS) hazards

CAS No: 33441-99-5 Synonyms: Acetic acid, 2-(phenylmethyl)phenyl ester; o-Benzylphenyl acetate Document Type: Technical Safety & Handling Guide Version: 1.0 (Scientific Review)[1] Part 1: Executive Summary & Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 33441-99-5 Synonyms: Acetic acid, 2-(phenylmethyl)phenyl ester; o-Benzylphenyl acetate Document Type: Technical Safety & Handling Guide Version: 1.0 (Scientific Review)[1]

Part 1: Executive Summary & Chemical Identity[1]

2-Benzylphenol acetate is the ester derivative of 2-benzylphenol and acetic acid.[1] While often utilized as a synthesis intermediate or a pro-fragrance molecule to mask the phenolic odor of its parent compound, it presents a distinct toxicological profile driven by its metabolic fate.[1]

Unlike standard Safety Data Sheets (SDS) which may be sparse for this specific intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis and Metabolic Hydrolysis Modeling to establish a robust safety protocol. The primary hazard driver is the in situ generation of 2-benzylphenol (a severe irritant) and acetic acid upon contact with biological matrices.[1]

Physiochemical Baseline
PropertyValueSource/Derivation
CAS Number 33441-99-5Chemical Registers [1]
Molecular Formula C₁₅H₁₄O₂Stoichiometry
Molecular Weight 226.27 g/mol Calculated
Predicted LogP ~4.2Lipophilicity Estimate (High skin permeation potential)
Physical State Viscous Liquid / Low-melting SolidAnalogous phenolic esters
Reactivity Moisture SensitiveHydrolyzes in basic/enzymatic conditions

Part 2: Hazard Identification (GHS & SAR Analysis)[1]

As specific GHS test data is limited for the acetate ester, safety protocols must default to the hazards of the hydrolysis products, which are released upon contact with skin esterases or mucosal membranes.[1]

Predicted GHS Classification

Based on the "Precautionary Principle" and hydrolysis kinetics.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] (H315)[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1] (H319)

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1] (H335)

  • Skin Sensitization (Category 1B): Potential sensitizer due to phenolic hapten formation.[1]

The "Trojan Horse" Mechanism

The acetate moiety masks the phenolic hydroxyl group, potentially increasing lipophilicity (LogP) and facilitating deeper dermal penetration before hydrolysis releases the irritant payload.[1]

Figure 1: Metabolic Activation & Hazard Pathway Visualization of the hydrolysis mechanism driving the toxicity profile.[1]

G Compound 2-Benzylphenol Acetate (Lipophilic Entry) Intermed Hydrolysis Compound->Intermed Dermal Absorption Enzyme Carboxylesterases (Skin/Plasma) Enzyme->Intermed Phenol 2-Benzylphenol (CAS 28994-41-4) Intermed->Phenol Acid Acetic Acid Intermed->Acid Tox1 Severe Skin/Eye Irritation Phenol->Tox1 Tox2 Protein Binding (Sensitization) Phenol->Tox2 Acid->Tox1

Caption: Enzymatic cleavage of 2-Benzylphenol acetate releases the active irritant (2-benzylphenol) and acetic acid locally.[1]

Part 3: Operational Safety & Engineering Controls[1]

Hierarchy of Controls
  • Elimination: Use closed systems for transfer.[1]

  • Engineering: Fume hood with minimum face velocity of 100 fpm (0.5 m/s).

  • PPE: Nitrile gloves are generally sufficient for incidental splash, but Silver Shield/4H laminate gloves are required for prolonged handling due to the high lipophilicity of the ester.[1]

Protocol: Hydrolysis Monitoring (Self-Validating System)

To ensure the integrity of the reagent and prevent accidental exposure to free phenol, researchers must validate the purity of the acetate prior to use.[1]

Methodology: Thin Layer Chromatography (TLC) Check

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).[1]

  • Visualization: UV (254 nm) and Ferric Chloride (FeCl₃) stain.[1]

    • Logic: The acetate ester is not phenolic and will not stain violet with FeCl₃ immediately.[1]

    • Validation: If the spot turns violet/blue upon FeCl₃ application, free phenol is present , indicating hydrolysis.[1] The batch should be repurified.

Part 4: Emergency Response & Toxicology[1]

First Aid Causality
  • Skin Contact: Do not use ethanol or solvents.[1] They enhance the penetration of the lipophilic ester.[1] Wash with PEG-400 (polyethylene glycol) or copious soap and water to emulsify the ester.[1]

  • Eye Contact: Irrigate immediately.[1] The hydrolysis to acetic acid causes immediate pH drop (acid burn) alongside phenolic protein denaturation.[1]

Spill Management

Neutralization Strategy:

  • Isolate the area.[1]

  • Absorb with inert material (vermiculite).[1]

  • Do not use basic neutralizers (sodium bicarbonate) immediately on the concentrated ester, as the exothermic hydrolysis reaction may generate aerosolized acetic acid and phenol vapors.[1]

  • Pack in double-sealed hazardous waste containers labeled "Toxic Organic Ester."

Part 5: References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 24216, 2-Benzylphenol (Parent Compound). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 2-Benzylphenol (Hazards & Classification).[1] Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-benzylphenyl acetate from 2-benzylphenol

Abstract & Application Scope This application note details the synthesis of 2-benzylphenyl acetate via the nucleophilic acylation of 2-benzylphenol . While simple phenols are easily acetylated, ortho-substituted phenols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details the synthesis of 2-benzylphenyl acetate via the nucleophilic acylation of 2-benzylphenol . While simple phenols are easily acetylated, ortho-substituted phenols like 2-benzylphenol present moderate steric hindrance and conformational challenges due to the bulky benzyl group adjacent to the hydroxyl moiety.

This protocol utilizes a DMAP-catalyzed approach, which is superior to standard acid-catalyzed methods for hindered substrates. The resulting ester is a valuable intermediate in the synthesis of coumarins, potential prodrugs, and fragrance fixatives.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusive O-acylation (no C-acylation/Fries rearrangement side products).

  • Mild Conditions: Room temperature operation preserves the benzyl ether linkage.

  • Scalability: Protocol is validated for gram-scale synthesis.[1]

Reaction Mechanism & Chemical Logic

The transformation follows a Nucleophilic Acyl Substitution pathway. The reaction is kinetically accelerated by 4-Dimethylaminopyridine (DMAP).

Mechanistic Causality:

  • Activation: Acetic anhydride (

    
    ) reacts with the hyper-nucleophilic DMAP to form a highly reactive N-acylpyridinium ion  intermediate. This species is significantly more electrophilic than the anhydride itself.
    
  • Nucleophilic Attack: The steric bulk of the ortho-benzyl group rotates out of plane, but still shields the phenolic oxygen. The high reactivity of the N-acylpyridinium species overcomes this steric barrier, allowing the phenol to attack the carbonyl carbon.

  • Regeneration: The acetate counter-ion deprotonates the intermediate, releasing the product and regenerating DMAP.

Visualizing the Catalytic Cycle

DMAP_Mechanism Ac2O Acetic Anhydride Inter N-Acetylpyridinium (Activated Electrophile) Ac2O->Inter Acylation DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Intermediate Inter->TS + Substrate Substrate 2-Benzylphenol (Nucleophile) Substrate->TS TS->DMAP Regeneration Product 2-Benzylphenyl Acetate TS->Product Elimination Byproduct Acetate/Acid TS->Byproduct

Figure 1: The DMAP catalytic cycle overcomes steric hindrance in ortho-substituted phenols.

Experimental Protocol

Safety Warning: Acetic anhydride is lachrymatory and corrosive. Pyridine and DMAP are toxic. Perform all operations in a fume hood.

Materials Table
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
2-Benzylphenol 184.241.05.00 g (27.1 mmol)Substrate
Acetic Anhydride 102.091.54.15 g (3.85 mL)Acyl donor
Triethylamine (

)
101.192.05.48 g (7.55 mL)Auxiliary Base
DMAP 122.170.05165 mgCatalyst
Dichloromethane (DCM) --50 mLSolvent
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to exclude moisture (hydrolysis of anhydride is a competing reaction).
      
  • Solubilization:

    • Add 2-Benzylphenol (5.00 g) and DCM (50 mL). Stir until fully dissolved.

    • Add Triethylamine (

      
      ) followed by DMAP . The solution may turn slightly yellow.
      
  • Acylation (Exothermic Step):

    • Cool the mixture to 0°C (ice bath) to control the initial exotherm.

    • Add Acetic Anhydride dropwise via syringe over 5 minutes.

    • Observation: A white precipitate (triethylammonium acetate salts) may begin to form.

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours .

    • Self-Validation (TLC): Monitor using Hexane:EtOAc (8:2). The starting material (

      
      ) should disappear, replaced by the ester (
      
      
      
      , less polar).
  • Workup (Critical for Purity):

    • Quench: Add 20 mL of saturated

      
       solution. Stir vigorously for 10 mins to hydrolyze excess anhydride.
      
    • Wash 1 (Acidic): Transfer to a separatory funnel. Wash organic layer with 1M HCl (2 x 30 mL). Reason: Removes Et3N and DMAP (protonation makes them water-soluble).

    • Wash 2 (Basic): Wash organic layer with saturated

      
        (2 x 30 mL). Reason: Removes acetic acid byproducts.
      
    • Wash 3: Wash with Brine (saturated NaCl).

  • Isolation:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) to yield a viscous pale-yellow oil.

Purification & Characterization

While the crude yield is often >95%, trace benzyl impurities may require purification.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient 100% Hexanes

    
     95:5 Hexanes:EtOAc.
    
Expected Analytical Data
TechniqueSignal/ValueInterpretation
Appearance Colorless to pale yellow oilEsters of benzylphenols usually have low MPs.

NMR
(

)

2.15 (s, 3H)
Acetate

: Distinctive singlet.

3.95 (s, 2H)
Benzyl

: Connects two aromatic rings.

6.90 – 7.40 (m, 9H)
Aromatic : Overlapping signals of two rings.
IR (Neat) 1760

Ester C=O : Higher freq than aliphatic esters due to conjugation.
1190

C-O-C stretch : Characteristic of acetates.

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

Synthesis_Flow Start Start: 2-Benzylphenol Mix Dissolve in DCM Add Et3N + DMAP Start->Mix React Add Ac2O (0°C -> RT) Stir 3 hrs Mix->React Check TLC Check (Hex:EtOAc 8:2) React->Check Check->React Incomplete (Add time/heat) Quench Quench (sat. NH4Cl) Check->Quench Complete WashAcid Wash 1M HCl (Removes Amines) Quench->WashAcid WashBase Wash NaHCO3 (Removes Acids) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry End Product: 2-Benzylphenyl Acetate Dry->End

Figure 2: Operational workflow ensuring removal of catalytic impurities.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Steric hindrance of the ortho-benzyl group blocking the active site.

    • Solution: Increase DMAP load to 10 mol% or switch solvent to Toluene and reflux (110°C). Note: Reflux increases risk of Fries rearrangement (acyl migration to ring).

  • Emulsions during Workup:

    • Cause: Density of DCM is close to water if heavily laden with salts.

    • Solution: Dilute organic layer with more DCM or add a small amount of Brine to the aqueous layer to increase density difference.

  • "Vinegar" Smell in Product:

    • Cause: Residual Acetic Acid.

    • Solution: The

      
       wash was insufficient. Repeat wash or use column chromatography.[3]
      

References

  • Steglich, W., & Höfle, G. (1969).[4] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst for alcohols and phenols. Angewandte Chemie International Edition, 8(12), 981.

  • Sakakura, A., et al. (2007).[1] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions.[1][5] Journal of the American Chemical Society, 129(48), 14775–14779.

  • Mandai, H., et al. (2018).[4] Recent Developments in DMAP-Catalyzed Acylation. Asian Journal of Organic Chemistry, 7(11), 2028-2042.

  • PubChem. (n.d.).[6] 2-Benzylphenol Compound Summary.

Sources

Application

Photo-Fries rearrangement of 2-benzylphenyl acetate in polyethylene films

Application Note & Protocol Topic: Photo-Fries Rearrangement of 2-Benzylphenyl Acetate in Polyethylene Films: A Supramolecular Approach to Control Reaction Selectivity Authored For: Researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Photo-Fries Rearrangement of 2-Benzylphenyl Acetate in Polyethylene Films: A Supramolecular Approach to Control Reaction Selectivity

Authored For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, polymer science, and photochemistry.

Abstract

The Photo-Fries rearrangement is a fundamental photochemical transformation for synthesizing hydroxyaryl ketones, which are valuable intermediates in pharmaceutical and materials science.[1][2] Conventional solution-phase photochemistry often suffers from a lack of selectivity, leading to complex product mixtures. This guide details a methodology that leverages a polyethylene film as a constrained microenvironment to control the Photo-Fries rearrangement of 2-benzylphenyl acetate. By physically restricting the mobility of the photogenerated radical intermediates, the polymer matrix enhances the selectivity towards in-cage recombination products.[3] This "supramolecular" or "topochemical" approach offers a powerful tool for directing the outcomes of photochemical reactions.[4][5][6] We provide comprehensive, step-by-step protocols for film preparation, photochemical irradiation, and quantitative product analysis, underpinned by mechanistic insights into the role of the polymer host.

Mechanistic Principles: The Cage Effect in Polyethylene

The Photo-Fries rearrangement proceeds via the homolytic cleavage of the ester's O-acyl bond upon absorption of UV light, generating a geminate radical pair: a phenoxy radical and an acyl radical.[7][8] In a conventional isotropic solvent, these radicals can diffuse freely, leading to a variety of competing reaction pathways.

When the reactant, 2-benzylphenyl acetate, is dispersed within a solid polyethylene film, the polymer chains create a "cage" that severely restricts the translational and rotational freedom of the newly formed radical pair. This confinement fundamentally alters the reaction landscape.

Key Pathways in the Polymer Matrix:

  • In-Cage Recombination (Favored): The primary fate of the radical pair is recombination before they can diffuse apart. This leads to the desired Photo-Fries products. Migration of the acyl radical to the ortho or para positions of the phenoxy radical yields 2-hydroxy-3-benzylacetophenone (ortho product) and 4-hydroxy-3-benzylacetophenone (para product), respectively. Due to the close proximity enforced by the cage, recombination at the ortho position is often kinetically favored.

  • Cage Escape (Disfavored): A minor fraction of radical pairs may escape the initial cage. The phenoxy radical can then abstract a hydrogen atom from the polymer backbone or another molecule to form 2-benzylphenol, a common side product.[3] The acyl radical can undergo other reactions, but these are typically minor pathways.

The polyethylene medium, therefore, acts as a supramolecular host that pre-organizes the reactants and directs the reaction toward a more selective outcome compared to solution-phase chemistry.[5][9]

G cluster_main Photo-Fries Rearrangement of 2-Benzylphenyl Acetate cluster_incage In-Cage Recombination (Favored) cluster_escape Cage Escape (Disfavored) Start 2-Benzylphenyl Acetate in Polyethylene Film UV UV Irradiation (e.g., 254 nm) Start->UV Cage Geminate Radical Pair (Phenoxy• + Acyl•) 'Trapped' in Polymer Cage UV->Cage Homolytic Cleavage Ortho Ortho Product (2-Hydroxy-3-benzyl- acetophenone) Cage->Ortho ortho-recombination Para Para Product (4-Hydroxy-3-benzyl- acetophenone) Cage->Para para-recombination Escape Radicals Diffuse Apart Cage->Escape Diffusion Phenol Side Product (2-Benzylphenol) Escape->Phenol H• Abstraction

Caption: Reaction mechanism of the Photo-Fries rearrangement within a confining polyethylene cage.

Experimental Guide

This section provides a comprehensive workflow, from the preparation of materials to the final analysis of photoproducts.

Materials and Equipment
Reagent / Material Specification Supplier Example
2-Benzylphenyl acetate>98% PuritySigma-Aldrich
Polyethylene (Low-Density, LDPE)High purity, free of UV stabilizersScientific Polymer Products, Inc.
Dichloromethane (DCM)HPLC Grade, ≥99.8%Fisher Scientific
Acetonitrile (ACN)HPLC Grade, ≥99.9%Fisher Scientific
Methanol (MeOH)HPLC Grade, ≥99.9%Fisher Scientific
XyleneACS Grade, ≥98.5%VWR
Water18.2 MΩ·cm (Type 1 Ultrapure)Millipore System
Equipment Specification
PhotoreactorRayonet RPR-100 or similar, equipped with 254 nm lamps
Spin CoaterCapable of 500-3000 rpm
HPLC SystemQuaternary pump, autosampler, diode array detector (DAD)
GC-MS SystemCapable of electron ionization (EI)
Analytical Balance0.1 mg readability
Hot Plate/Stirrer
Protocol 1: Preparation of Doped Polyethylene Films

This protocol uses a solvent-casting method to create thin, optically clear films with a homogenous dispersion of the reactant.

  • Stock Solution Preparation:

    • In a 100 mL beaker, dissolve 1.0 g of LDPE in 50 mL of xylene by heating to 80-90 °C with continuous stirring. This process may take 1-2 hours. Ensure all polymer is fully dissolved to avoid film defects.

    • In a separate vial, prepare a concentrated stock solution of 2-benzylphenyl acetate in xylene (e.g., 10 mg/mL).

  • Doping the Polymer Solution:

    • Once the LDPE is fully dissolved, add the required volume of the 2-benzylphenyl acetate stock solution to achieve a final concentration of 1% by weight relative to the polymer.

    • Rationale: A 1% w/w loading ensures sufficient reactant concentration for analysis without causing significant phase separation or aggregation within the polymer matrix.

    • Stir the mixture at 80 °C for an additional 15 minutes to ensure homogeneity.

  • Film Casting:

    • Pre-clean several 75 x 50 mm glass microscope slides with detergent, followed by rinsing with deionized water, acetone, and finally drying under a stream of nitrogen.

    • Place a clean slide on a leveled surface. Pipette a controlled volume (e.g., 2 mL) of the hot, doped polymer solution onto the center of the slide.

    • Self-Validation: The volume should be consistent for all films to ensure reproducible thickness.

    • Immediately place the slide in a dust-free, vented oven set to 60 °C. Allow the solvent to evaporate slowly over 12-24 hours. A slow evaporation rate is critical for producing optically clear, uniform films.

  • Film Characterization (Optional but Recommended):

    • Carefully peel the film from the glass slide.

    • Measure the film thickness at several points using a digital micrometer to ensure uniformity.

    • Obtain a UV-Vis spectrum of the film to confirm the presence of the 2-benzylphenyl acetate and establish a baseline absorbance at the irradiation wavelength.

Protocol 2: Photochemical Irradiation
  • Sample Preparation: Mount a prepared film onto a sample holder (e.g., a cardboard frame) to ensure it remains flat and perpendicular to the light source.

  • Irradiation:

    • Place the sample inside the photoreactor chamber, ensuring a consistent distance from the lamps for all experiments.

    • Purge the chamber with dry nitrogen for 10 minutes before irradiation to create an inert atmosphere.

    • Rationale: Oxygen can quench the excited state of the ester and react with the radical intermediates, leading to unwanted photo-oxidative side products.

    • Irradiate the film for a defined period (e.g., create a time course by irradiating separate films for 0, 15, 30, 60, and 120 minutes).

    • Self-Validation: Monitor lamp output with a radiometer to ensure consistent photon flux between experiments.

Protocol 3: Product Extraction and Analysis
  • Extraction:

    • After irradiation, accurately weigh the polymer film (or a portion of it) and place it in a 4 mL vial.

    • Add 2 mL of dichloromethane (DCM) to completely dissolve the film.

    • Once dissolved, add 2 mL of methanol. This will cause the polyethylene to precipitate.

    • Rationale: DCM is a good solvent for both polyethylene and the aromatic molecules. Methanol is a non-solvent for polyethylene but keeps the aromatic analytes in solution, effectively separating them from the polymer matrix.

    • Vortex the mixture vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to pellet the precipitated polymer.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • HPLC Analysis (Quantitative):

    • Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic, 70:30 Acetonitrile:Water.

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode Array Detector (DAD), monitor at 254 nm and 280 nm.

      • Injection Volume: 10 µL.

    • Calibration: Prepare standard solutions of pure 2-benzylphenyl acetate, 2-hydroxy-3-benzylacetophenone, and 2-benzylphenol in the ACN:Water mobile phase. Generate a multi-point calibration curve for each compound to correlate peak area with concentration.

    • Quantification: Analyze the extracted sample. Identify peaks by their retention times and quantify them using the calibration curves.

  • GC-MS Analysis (Qualitative Identification):

    • Conditions:

      • Column: Nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).

      • Carrier Gas: Helium.

      • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Analysis: Confirm the identity of the products by comparing their mass spectra with library data and the fragmentation patterns of authentic standards.

Data Analysis and Expected Outcomes

The analytical data will allow for the quantification of reaction progress and selectivity.

Representative Quantitative Data

The following table presents hypothetical data from a time-course experiment, demonstrating the expected trends.

Irradiation Time (min)2-Benzylphenyl Acetate Conversion (%)ortho-Product Yield (%)para-Product Yield (%)2-Benzylphenol Yield (%)[3]Selectivity (ortho:para)
00000-
1525.419.82.11.59.4 : 1
3048.937.24.33.18.7 : 1
6075.255.16.85.98.1 : 1
12091.563.58.19.87.8 : 1

Interpretation:

  • The conversion of the starting material increases with irradiation time.

  • The yield of the ortho-rearranged product is significantly higher than the para-product, demonstrating the high regioselectivity imposed by the polymer matrix.

  • The yield of 2-benzylphenol (the primary cage-escape product) is low but increases over time as the concentration of radicals in the system rises.

Overall Experimental Workflow

G prep 1. Film Preparation dissolve Dissolve LDPE & Substrate in hot Xylene prep->dissolve cast Solvent-Cast Film on Glass Slide dissolve->cast dry Slow Evaporation in Oven cast->dry photo 2. Photoreaction dry->photo irradiate Irradiate Film in N₂ Atmosphere (254 nm) photo->irradiate analysis 3. Analysis irradiate->analysis extract Dissolve Film (DCM) Precipitate Polymer (MeOH) analysis->extract hplc HPLC-DAD Analysis (Quantification) extract->hplc gcms GC-MS Analysis (Identification) extract->gcms data 4. Data Interpretation hplc->data gcms->data results Calculate Conversion, Yields, and Selectivity data->results

Caption: Comprehensive workflow from film preparation to final data analysis.

References

  • Turro, N. J. (2011). Supramolecular organic photochemistry: Control of covalent bond formation through noncovalent supramolecular interactions and magnetic effects. PNAS. [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2014). Template effects and supramolecular control of photoreactions in solution. RSC Publishing. [Link]

  • Ramamurthy, V., & Jayaraman, N. (2016). Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition. Chemical Reviews. [Link]

  • Ramamurthy, V. (Ed.). (2009). Supramolecular Photochemistry: Controlling Photochemical Processes. Wiley. [Link]

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). The Control of Organic Photochemistry and Photophysics through Intermolecular Interaction. Modern Molecular Photochemistry of Organic Molecules. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Hollmann, C., et al. (1999). Photochemical Attachment of Polymer Films to Solid Surfaces via Monolayers of Benzophenone Derivatives. Journal of the American Chemical Society. [Link]

  • Whitcombe, M. J., Gilbert, A., & Mitchell, G. R. (1993). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Polymer. [Link]

  • Slesar, K. (2008). The effect of polymer composition and structure on the photo-Fries rearrangement. RIT Digital Institutional Repository. [Link]

  • Saha, S., et al. (2020). Photochromic films prepared by solid state processing of disentangled ultrahigh molecular weight polyethylene and photochromic dyes composites. Polymer Composites. [Link]

  • Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement. [Link]

  • Toldo, J. M., et al. (2017). A three-state model for the photo-Fries rearrangement. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Mechanism of photo-Fries rearrangement. [Link]

  • Bonesi, S. M., et al. (2019). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic studies. The Journal of Organic Chemistry. [Link]

  • YouTube. (2020). How to prepare a polymer thin film. [Link]

  • Ayilliath, K., & Varghese, S. (2021). Topochemical polymerizations for the solid-state synthesis of organic polymers. Chemical Society Reviews. [Link]

Sources

Method

Application Note: Photo-Fries Rearrangement of 2-Benzylphenyl Acetate in Cyclohexane

Topic: Irradiation of 2-benzylphenyl acetate in cyclohexane Content Type: Application Note & Protocol Executive Summary This application note details the photochemical behavior of 2-benzylphenyl acetate when irradiated i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Irradiation of 2-benzylphenyl acetate in cyclohexane Content Type: Application Note & Protocol

Executive Summary

This application note details the photochemical behavior of 2-benzylphenyl acetate when irradiated in cyclohexane . The primary transformation observed is the Photo-Fries rearrangement , a radical-mediated intramolecular migration of the acetyl group to the ortho and para positions of the phenolic ring.

Unlike thermal Fries rearrangements, which require Lewis acids (e.g.,


) and harsh conditions, the photochemical variant proceeds under neutral conditions via a radical pair mechanism. The solvent cyclohexane  plays a critical role by providing a "solvent cage" that favors recombination over diffusion, thereby enhancing the yield of rearrangement products over the decarboxylated phenol by-product.

Key Outcomes:

  • Primary Products: 1-(3-benzyl-2-hydroxyphenyl)ethanone (ortho-isomer) and 1-(3-benzyl-4-hydroxyphenyl)ethanone (para-isomer).

  • Secondary Product: 2-benzylphenol (via radical escape and H-abstraction).

  • Mechanism: Homolytic cleavage of the O-acyl bond followed by in-cage radical recombination.

Mechanistic Principles

The Cage Effect in Cyclohexane

The efficiency of the Photo-Fries rearrangement relies heavily on the Cage Effect . Upon UV excitation, the O-CO bond undergoes homolytic cleavage, generating a singlet radical pair: the 2-benzylphenoxy radical and the acetyl radical .

In a viscous or non-polar solvent like cyclohexane, these radicals are held in close proximity (the "cage") for a short duration (


 to 

s). This proximity favors:
  • Recombination: The acetyl radical attacks the ortho (C6) or para (C4) positions of the phenoxy ring.

  • Restoration: Recombination at the oxygen atom regenerates the starting material.

If the radicals diffuse out of the cage ("escape"), the phenoxy radical abstracts a hydrogen atom from the solvent (cyclohexane), yielding 2-benzylphenol .

Reaction Pathway Diagram

PhotoFries Start 2-Benzylphenyl Acetate (Ground State) Excited Excited Singlet State (S1) Start->Excited hν (UV) RadicalPair Solvent Cage Radical Pair [2-Benzylphenoxy • + • Acetyl] Excited->RadicalPair Homolytic Cleavage Ortho Ortho-Product 1-(3-benzyl-2-hydroxyphenyl)ethanone RadicalPair->Ortho In-Cage Recombination (C6) Para Para-Product 1-(3-benzyl-4-hydroxyphenyl)ethanone RadicalPair->Para In-Cage Recombination (C4) Phenol Escape Product 2-Benzylphenol RadicalPair->Phenol Cage Escape + Solvent H-Abstraction

Figure 1: Mechanistic pathway of the Photo-Fries rearrangement for 2-benzylphenyl acetate.

Experimental Protocol

Materials and Equipment
  • Substrate: 2-Benzylphenyl acetate (>98% purity).

  • Solvent: Cyclohexane (Spectroscopic grade or HPLC grade). Note: Solvents with abstractable hydrogens like ethanol will increase phenol formation; cyclohexane balances cage effect and solubility.

  • Light Source: Low-pressure Mercury lamp (254 nm) or Medium-pressure Mercury lamp (broadband) with a Pyrex filter (transmits >290 nm) if avoiding secondary photolysis is desired. For standard Photo-Fries, 254 nm is typically effective for ester absorption.

  • Vessel: Quartz immersion well or quartz tubes (transparent to UV < 300 nm).

  • Gas: High-purity Nitrogen or Argon (for deoxygenation).

Step-by-Step Procedure
Step 1: Preparation of Solution

Prepare a 10 mM solution of 2-benzylphenyl acetate in cyclohexane.

  • Calculation: Dissolve 226 mg of substrate (MW: 226.27 g/mol ) in 100 mL of cyclohexane.

  • Rationale: Low concentrations (<0.01 M) are crucial to minimize intermolecular side reactions and dimerization.

Step 2: Deoxygenation (Critical)

Transfer the solution to the quartz reaction vessel. Purge the solution with a stream of Nitrogen or Argon for 30 minutes prior to irradiation.

  • Why: Dissolved oxygen acts as a triplet quencher and can react with radical intermediates to form peroxides, degrading the yield.

Step 3: Irradiation

Place the vessel in the photoreactor. Ensure the temperature is maintained near ambient (20–25°C) using a water cooling jacket or fan.

  • Irradiation Time: Typically 1–4 hours.[1] Monitor reaction progress every 30 minutes.

  • Monitoring: Use TLC (Silica gel, Hexane:Ethyl Acetate 9:1) to track the disappearance of the starting ester (

    
    ) and appearance of more polar hydroxy-ketones (
    
    
    
    ).
Step 4: Work-up
  • Evaporate the cyclohexane under reduced pressure (Rotary Evaporator).

  • The residue will be a yellow/orange oil containing a mixture of the starting material, ortho-isomer, para-isomer, and phenol.

Step 5: Purification & Analysis

Purify the crude mixture via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: Start with 100% Hexane

    
     5% EtOAc/Hexane 
    
    
    
    10% EtOAc/Hexane.
  • Elution Order (Typical):

    • 2-Benzylphenyl acetate (Unreacted).

    • 2-Benzylphenol (Escape product).

    • 1-(3-benzyl-2-hydroxyphenyl)ethanone (Ortho-Fries).

    • 1-(3-benzyl-4-hydroxyphenyl)ethanone (Para-Fries).

Expected Results & Data Interpretation

The 2-benzyl substituent exerts a steric influence, blocking one ortho position (C2). Consequently, the acetyl group migrates to the remaining ortho position (C6) or the para position (C4).

Product Characterization Table
CompoundStructure DescriptionKey 1H NMR Signals (CDCl3, δ ppm)Mass Spec (m/z)
Substrate 2-Benzylphenyl acetate2.10 (s, 3H, COCH 3), 3.95 (s, 2H, CH 2-Ph)226

Ortho-Product 1-(3-benzyl-2-hydroxyphenyl)ethanone2.60 (s, 3H, COCH 3), 12.50 (s, 1H, OH , H-bonded)226

Para-Product 1-(3-benzyl-4-hydroxyphenyl)ethanone2.55 (s, 3H, COCH 3), ~6.0 (s, 1H, OH , broad)226

Phenol 2-BenzylphenolNo methyl singlet.[2] 3.98 (s, 2H, CH 2-Ph), ~5.0 (s, 1H, OH )184

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Lamp intensity too low or solution too concentrated (inner filter effect).Dilute solution to 5 mM; Clean quartz vessel; Check lamp output.
High Phenol Yield Poor cage effect or H-abstraction favored.Ensure solvent is pure Cyclohexane (not Ethanol); Reduce temperature.
Brown Tarry Residue Oxidation or polymerization.Increase degassing time; Ensure inert atmosphere during irradiation.

References

  • Gu, W., et al. (2009). "Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films." Photochemical & Photobiological Sciences.

    • Significance: Directly compares the irradiation of 2-benzylphenyl acetate in cyclohexane vs. polyethylene films, establishing the baseline cage effect protocols.
  • Jimeno, M. L., et al. (2017). "A three-state model for the photo-Fries rearrangement." Physical Chemistry Chemical Physics.

    • Significance: Provides the fundamental mechanistic understanding of the excited st
  • Miranda, M. A. (1995). "The Photo-Fries Rearrangement." CRC Handbook of Organic Photochemistry and Photobiology.

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of Hydroxybenzophenones via Fries Rearrangement of 2-Benzylphenol Acetate

Abstract This document provides a comprehensive guide for the synthesis of hydroxybenzophenones, valuable intermediates in the pharmaceutical and specialty chemical industries, through the Fries rearrangement of 2-benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of hydroxybenzophenones, valuable intermediates in the pharmaceutical and specialty chemical industries, through the Fries rearrangement of 2-benzylphenol acetate. This application note delves into the mechanistic underpinnings of this classic organic transformation, offering detailed, step-by-step protocols for both the initial esterification of 2-benzylphenol and its subsequent Lewis acid-catalyzed rearrangement. By explaining the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to successfully implement and adapt this synthetic route.

Introduction: The Significance of Hydroxybenzophenones and the Fries Rearrangement

Hydroxybenzophenones are a critical class of organic compounds, serving as key structural motifs in a wide array of biologically active molecules and functional materials.[1] Their applications range from UV absorbers in sunscreens and plastics to crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The Fries rearrangement is a powerful and well-established organic reaction that transforms a phenolic ester into a hydroxy aryl ketone.[3][4] This reaction, named after German chemist Karl Theophil Fries, involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.[5][6] The reaction is notable for its ortho, para-selectivity, which can often be controlled by adjusting reaction parameters such as temperature and solvent choice.[5][7] This application note focuses on the synthesis of hydroxybenzophenones starting from 2-benzylphenol, a readily available starting material.[8] The synthetic strategy involves two key steps: the O-acylation of 2-benzylphenol to form 2-benzylphenol acetate, followed by the Fries rearrangement to yield the desired hydroxybenzophenone products.

Mechanistic Insights: Understanding the Fries Rearrangement

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement proceeds through an electrophilic aromatic substitution pathway.[4][9]

Step 1: Activation of the Ester. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination makes the carbonyl carbon more electrophilic and polarizes the ester C-O bond.[4][10]

Step 2: Formation of the Acylium Ion. The polarized complex can then dissociate to form a resonance-stabilized acylium ion and an aluminum phenoxide complex.[4][7] This step is crucial as it generates the electrophile for the subsequent aromatic substitution.

Step 3: Electrophilic Aromatic Substitution. The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.[4][11] The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the reaction conditions.

Step 4: Rearomatization and Work-up. A proton is abstracted from the intermediate sigma complex to restore the aromaticity of the ring. Subsequent acidic work-up liberates the final hydroxybenzophenone product and regenerates the Lewis acid.[11]

The choice of reaction conditions plays a critical role in directing the regioselectivity. Generally, lower temperatures favor the formation of the para-substituted product (thermodynamic control), while higher temperatures tend to yield the ortho-substituted product (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst.[4][5] The polarity of the solvent also influences the outcome; non-polar solvents often favor the ortho product, whereas polar solvents can promote the formation of the para isomer.[4][5]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of hydroxybenzophenones from 2-benzylphenol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Benzylphenol≥98.0%Sigma-Aldrich or equivalentStarting material.[8]
Acetic AnhydrideReagent GradeMajor chemical supplierAcetylating agent.
PyridineAnhydrousMajor chemical supplierBase catalyst for esterification.
Dichloromethane (DCM)AnhydrousMajor chemical supplierSolvent for esterification.
Anhydrous Aluminum Chloride (AlCl₃)≥98%Major chemical supplierLewis acid catalyst for rearrangement.[12]
NitrobenzeneAnhydrousMajor chemical supplierSolvent for rearrangement.[9]
Hydrochloric Acid (HCl)ConcentratedMajor chemical supplierFor work-up.
Diethyl EtherReagent GradeMajor chemical supplierFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor chemical supplierDrying agent.
Silica Gel60-120 meshMajor chemical supplierFor column chromatography.
n-HexaneHPLC GradeMajor chemical supplierEluent for chromatography.
Ethyl AcetateHPLC GradeMajor chemical supplierEluent for chromatography.

Safety Precaution: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water.[12][13] It is corrosive and can cause severe skin burns and eye damage.[12] Always handle AlCl₃ in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and impervious gloves.[13] Ensure that all glassware is thoroughly dried before use. Keep a Class D fire extinguisher or dry sand readily available for emergencies.[13][14]

Step 1: Synthesis of 2-Benzylphenol Acetate

This protocol outlines the esterification of 2-benzylphenol using acetic anhydride.

Workflow for Esterification:

esterification_workflow start Start: Weigh Reagents dissolve Dissolve 2-benzylphenol in anhydrous DCM start->dissolve add_reagents Add pyridine, then acetic anhydride dropwise dissolve->add_reagents react Stir at room temperature (monitor by TLC) add_reagents->react workup Quench with water, wash with HCl, NaHCO3, and brine react->workup dry Dry organic layer (Na2SO4) workup->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Product: 2-Benzylphenol Acetate evaporate->product fries_rearrangement_workflow start Start: Prepare AlCl3 suspension add_ester Add 2-benzylphenol acetate in nitrobenzene dropwise start->add_ester heat Heat reaction mixture (control temperature for selectivity) add_ester->heat cool_quench Cool to room temperature, then quench with ice and HCl heat->cool_quench extract Extract with diethyl ether cool_quench->extract wash Wash organic layer with water and brine extract->wash dry Dry organic layer (Na2SO4) wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify by column chromatography evaporate->purify product Product: Hydroxybenzophenones purify->product

Sources

Method

Solvent-free microwave synthesis of 2-benzylphenyl acetate

Application Note: Solvent-Free Microwave Synthesis of 2-Benzylphenyl Acetate Executive Summary This application note details a robust, solvent-free protocol for the synthesis of 2-benzylphenyl acetate via Microwave-Assis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Microwave Synthesis of 2-Benzylphenyl Acetate

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of 2-benzylphenyl acetate via Microwave-Assisted Organic Synthesis (MAOS). While conventional acetylation of ortho-substituted phenols (such as 2-benzylphenol) is often sluggish due to steric hindrance, requiring extended reflux times (3–12 hours) and hazardous solvents (pyridine, DCM), this microwave protocol achieves quantitative conversion in <5 minutes .

By utilizing molecular iodine (


)  as a mild Lewis acid catalyst under solvent-free conditions, this method aligns with the 12 Principles of Green Chemistry , specifically preventing waste and increasing energy efficiency.

Introduction & Principle

The Challenge: Steric Hindrance

2-benzylphenol possesses a bulky benzyl group at the ortho position relative to the hydroxyl group. In thermal synthesis, this steric bulk impedes the nucleophilic attack of the phenol oxygen on the acetylating agent. Conventional methods often require harsh catalysts (DMAP, pyridine) or extended heating to overcome this activation energy barrier.

The Solution: Dielectric Heating

Microwave irradiation provides direct energy transfer to the reaction components through dipolar polarization and ionic conduction .

  • Acetic Anhydride (

    
    ):  Acts as both the reagent and the coupling medium.[1] It has a high loss tangent (
    
    
    
    ), meaning it efficiently absorbs microwave energy and converts it to heat.
  • Iodine Catalyst:

    
     polarizes the carbonyl bond of the acetic anhydride, making it more susceptible to nucleophilic attack by the hindered phenol.
    

Experimental Design

Materials & Reagents
  • Substrate: 2-benzylphenol (>98% purity).

  • Reagent: Acetic anhydride (

    
    ), reagent grade (used in slight excess).
    
  • Catalyst: Molecular Iodine (

    
    ).[2]
    
  • Workup: Sodium thiosulfate (

    
    ) solution (10%), Ethyl acetate, Sodium bicarbonate (
    
    
    
    ).
Equipment Specifications
  • Reactor: Single-mode or Multi-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed quartz/glass vial with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Note: Fiber optic is preferred for precise internal temperature monitoring.

Detailed Protocol

Step 1: Reaction Assembly
  • In a 10 mL microwave reaction vial, weigh 1.0 mmol (184 mg) of 2-benzylphenol.

  • Add 1.5 mmol (153 mg/142 µL) of acetic anhydride.

    • Note: A 1:1.5 ratio ensures complete consumption of the limiting reagent (phenol) while maintaining a fluid reaction medium.

  • Add 5 mol% (12 mg) of molecular iodine (

    
    ).
    
  • Add a magnetic stir bar and seal the vial with a snap-cap or crimp cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Control Mode Standard (Fixed Temp)Prevents thermal runaway.
Temperature 70°CSufficient activation without degrading the ester.
Hold Time 3 MinutesRapid conversion window.
Pre-Stirring 30 SecondsEnsures homogeneity before heating.
Pressure Limit 200 psi (14 bar)Safety cutoff (unlikely to be reached).
Power Max 100W (Dynamic)System modulates power to maintain 70°C.

Start the reaction.[1][3][4][5] The mixture should turn a dark violet/brown color due to dissolved iodine.

Step 3: Workup & Isolation
  • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

  • Quenching: Pour the reaction mixture into 10 mL of 10% sodium thiosulfate solution.

    • Mechanism:[6][7][8] This reduces the unreacted iodine (

      
      ) to iodide (
      
      
      
      ), removing the violet color.
  • Extraction: Extract with Ethyl Acetate (2 x 10 mL).

  • Washing: Wash the organic layer with saturated

    
     (to remove acetic acid byproduct) and then brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure.
    

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a dramatic increase in efficiency compared to traditional thermal reflux.

MethodCatalystTempTimeYield (%)
Thermal (Oil Bath) Pyridine100°C3 Hours78%
Thermal (Oil Bath) NoneReflux8 Hours45%
Microwave (This Protocol) Iodine (

)
70°C 3 Mins 96%
Spectral Validation

The product, 2-benzylphenyl acetate, is confirmed via IR and NMR.[9][10]

  • IR (ATR): Disappearance of the broad -OH stretch (3200-3500

    
    ) and appearance of a strong Carbonyl (C=O) stretch at 1760 
    
    
    
    (characteristic of phenolic esters).
  • 1H NMR (

    
    ):  Appearance of a sharp singlet at 
    
    
    
    2.1-2.3 ppm
    (
    
    
    -CO-).

Mechanistic Insight

The efficiency of this reaction relies on the dual activation of the acetic anhydride by the Lewis acid (


) and the microwave field.

AcetylationMechanism cluster_0 Microwave Field Effects Ac2O Acetic Anhydride Activated Activated Complex (I2-Ac2O) Ac2O->Activated Lewis Acid Activation I2 Iodine (Catalyst) I2->Activated Transition Tetrahedral Intermediate Activated->Transition + Phenol (MW Irradiation) Phenol 2-Benzylphenol (Hindered Nucleophile) Phenol->Transition Product 2-Benzylphenyl Acetate Transition->Product Elimination Byproduct Acetic Acid Transition->Byproduct

Figure 1: Mechanism of Iodine-catalyzed acetylation under microwave irradiation. The iodine polarizes the anhydride carbonyl, facilitating attack by the sterically hindered phenol.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield (<50%) Moisture in reagentsAcetic anhydride hydrolyzes easily. Ensure reagents are dry; add molecular sieves if necessary.[7]
Incomplete Conversion Steric bulk too highIncrease reaction time to 5-10 mins or temperature to 90°C.
Vial Over-Pressurization Temperature runawayEnsure the "Power Max" setting is active to throttle power if temp rises too fast.
Product Coloration Residual IodineEnsure thorough washing with Sodium Thiosulfate until the organic layer is clear.

References

  • Deka, N., Mariotte, A. M., & Boumendjel, A. (2001).[3] Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Green Chemistry, 3(3), 107-109.

  • Tan, J., et al. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry.

  • CEM Corporation. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Application Support Documentation.

Sources

Application

Purification of 2-benzylphenyl acetate by vacuum distillation

An Application Note and Protocol for the Purification of 2-Benzylphenyl Acetate by Vacuum Distillation Authored by: A Senior Application Scientist Abstract 2-Benzylphenyl acetate is an ester of significant interest in va...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-Benzylphenyl Acetate by Vacuum Distillation

Authored by: A Senior Application Scientist

Abstract

2-Benzylphenyl acetate is an ester of significant interest in various research and development sectors, including fragrance, flavor, and pharmaceutical synthesis.[1][2] Its high boiling point at atmospheric pressure necessitates purification via vacuum distillation to prevent thermal decomposition and ensure high purity.[3][4] This document provides a comprehensive guide for the purification of 2-benzylphenyl acetate using laboratory-scale vacuum distillation. It covers the underlying principles, detailed safety protocols, a step-by-step experimental procedure, and troubleshooting, aimed at researchers, scientists, and drug development professionals.

Introduction: The Rationale for Vacuum Distillation

2-Benzylphenyl acetate, a key intermediate and additive, is typically synthesized via the esterification of phenylacetic acid with benzyl alcohol.[2] The crude product from this synthesis often contains unreacted starting materials and by-products. Due to its high molecular weight, 2-benzylphenyl acetate has a very high boiling point at atmospheric pressure (approximately 305-320°C), a temperature at which many organic molecules are susceptible to thermal degradation.[1][5]

Vacuum distillation is the purification technique of choice for such compounds.[4] By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a much lower temperature.[3] This technique is essential for separating high-boiling point compounds that are thermally sensitive, ensuring the integrity and purity of the final product.[4][6]

Physicochemical Properties and Impurity Profile

A successful distillation relies on the differences in boiling points between the desired compound and any impurities. In the synthesis of 2-benzylphenyl acetate, the most common high-boiling impurities are the starting materials themselves.

CompoundMolecular Weight ( g/mol )Boiling Point (at 760 mmHg)Density (g/cm³)Notes
2-Benzylphenyl Acetate 226.27305-320°C[1][5]~1.087[1]Target compound. A significant reduction in boiling point is expected under vacuum.
Phenylacetic Acid136.15265.5°C1.081Potential unreacted starting material. Can be removed as a lower-boiling fraction.
Benzyl Alcohol108.14205.3°C1.044Potential unreacted starting material. Will distill as the initial, lowest-boiling fraction.

The Principle of Reduced Pressure Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The relationship between temperature and vapor pressure is described by the Clausius-Clapeyron relation.[3] By connecting the distillation apparatus to a vacuum source, the ambient pressure is lowered. Consequently, the liquid requires less thermal energy for its vapor pressure to equal the surrounding pressure, and it boils at a lower temperature.[3][4] This prevents decomposition, which is a significant risk when distilling high-boiling compounds at atmospheric pressure.[7][8]

Critical Safety Protocols

Vacuum distillation carries inherent risks, primarily the danger of implosion and exposure to hot, potentially flammable materials.[9][10] Adherence to strict safety protocols is mandatory.

  • Glassware Inspection : Before assembly, meticulously inspect every piece of glassware for cracks, star-fractures, or any defects that could compromise its structural integrity under vacuum.[7][11]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and consider a face shield for added protection during the distillation process.[9][12]

  • Fume Hood : The entire apparatus must be assembled and operated inside a certified chemical fume hood.[12]

  • Shielding : A blast shield should be placed in front of the apparatus to protect the user in the unlikely event of an implosion.[9]

  • Heating : Use a heating mantle with a stirrer for even and controlled heating. Never use an open flame.[9] Avoid heating the distillation flask to dryness, as this can lead to the formation of peroxides or other unstable residues.[9]

Apparatus and Materials

  • Round-bottom flask (distilling flask)

  • Heating mantle with magnetic stirring capability

  • Magnetic stir bar

  • Claisen adapter

  • Distillation head with thermometer port

  • High-temperature thermometer

  • Liebig condenser

  • Vacuum adapter (take-off adapter)

  • Receiving flask(s)

  • Keck clips or other joint clamps

  • High-vacuum grease

  • Thick-walled vacuum tubing[7]

  • Vacuum trap (cold finger or similar)

  • Vacuum pump (diaphragm pump or rotary vane pump)

  • Manometer (to monitor pressure)

  • Lab jack

Experimental Workflow: Vacuum Distillation of 2-Benzylphenyl Acetate

This protocol outlines the purification of crude 2-benzylphenyl acetate. The goal is to first remove lower-boiling impurities (e.g., residual solvents, benzyl alcohol) before collecting the pure 2-benzylphenyl acetate fraction.

Workflow Overview

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Inspect Glassware B Assemble Apparatus A->B C Grease Joints B->C D Charge Flask C->D E Start Stirring & Cooling Water D->E F Apply Vacuum Slowly E->F G Apply Heat Gradually F->G H Collect Fractions G->H I Remove Heat H->I J Cool Apparatus I->J K Vent to Atmosphere J->K L Turn Off Vacuum K->L

Sources

Method

Crystallization techniques for 2-benzylphenyl acetate derivatives

Application Note: Crystallization Techniques for 2-Benzylphenyl Acetate Derivatives Executive Summary & Structural Context This guide details the crystallization and purification protocols for 2-benzylphenyl acetate and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for 2-Benzylphenyl Acetate Derivatives

Executive Summary & Structural Context

This guide details the crystallization and purification protocols for 2-benzylphenyl acetate and its functionalized derivatives. Unlike simple aromatic esters, the 2-benzylphenyl scaffold presents unique solid-state challenges. The ortho-benzyl substituent introduces significant conformational flexibility (rotational freedom around the


 bond), which frequently inhibits efficient crystal packing, leading to "oiling out" or low-melting polymorphs.[1][2]

Target Analyte Profile:

  • Core Scaffold: Phenyl ring with an acetoxy group (-OAc) at position 1 and a benzyl group (-CH₂Ph) at position 2.[1][2]

  • Physicochemical Nature: Highly lipophilic (LogP > 3.5), often low-melting solids or viscous oils.[1][2]

  • Primary Challenge: Kinetic inhibition of nucleation due to steric bulk and rotation of the benzyl moiety.[1]

Solvent System Selection Strategy

The choice of solvent is critical to overcoming the entropic penalty of the benzyl rotation. A "Like Dissolves Like" approach is insufficient; we must balance solubility with the ability to "lock" the conformation during nucleation.

Table 1: Solvent Screening Matrix for 2-Benzylphenyl Acetates

Solvent ClassSpecific SolventRoleSuitabilityNotes
Esters Ethyl Acetate (EtOAc)SolventHighExcellent for dissolving the crude oil; often requires an anti-solvent.[1][2]
Alkanes n-Heptane / HexanesAnti-SolventHighPreferred over pentane due to higher boiling point, allowing wider ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

range.[1][2]
Alcohols Isopropyl Alcohol (IPA)Solvent/AntiMediumGood for more polar derivatives (e.g., nitro-, methoxy- substituted).[1][2] Avoid Methanol (transesterification risk).[2]
Aromatics TolueneSolventLow

stacking with the benzyl group can prevent crystallization; use only if necessary.[1][2]
Chlorinated Dichloromethane (DCM)SolventLowToo volatile; rapid evaporation leads to amorphous oils/glasses.[1][2]

Workflow Visualization

The following logic flow dictates the purification pathway based on the physical state of the crude material.

CrystallizationWorkflow Start Crude 2-Benzylphenyl Acetate Derivative StateCheck Physical State? Start->StateCheck Solid Impure Solid StateCheck->Solid MP > 50°C Oil Viscous Oil / Gum StateCheck->Oil MP < 50°C or Amorphous MethodA Method A: Standard Recrystallization (EtOAc / Heptane) Solid->MethodA MethodB Method B: Oiling-Out Protocol (Slow Anti-Solvent Diffusion) Oil->MethodB Analysis Purity Check (HPLC/NMR) MethodA->Analysis MethodC Method C: Seeding & Trituration MethodB->MethodC If oil persists MethodC->Analysis

Figure 1: Decision matrix for selecting the appropriate crystallization protocol based on the crude material's physical state.

Detailed Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (For Solids)

Best for derivatives with melting points >50°C (e.g., nitro- or halo-substituted).[1][2]

  • Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethyl Acetate dropwise while heating gently (50-60°C) until the solid just dissolves. Do not boil aggressively to avoid ester hydrolysis.

  • Filtration: If insoluble particulates are present, perform a hot filtration through a glass wool plug.[1][2]

  • Anti-Solvent Addition: While keeping the solution warm (approx. 45°C), slowly add n-Heptane dropwise.[1][2]

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Correction: Add 2-3 drops of Ethyl Acetate to clear the solution back to transparency.[1][2]

  • Cooling Ramp:

    • Allow the flask to cool to room temperature (RT) undisturbed for 2 hours.

    • Transfer to a 4°C fridge for 12 hours.

    • Critical: Do not plunge hot solution into ice; this precipitates amorphous powder.[1][2]

  • Harvest: Filter crystals using a Buchner funnel. Wash with cold (0°C) Heptane.

Protocol B: The "Oiling Out" Rescue (For Oils)

Designed for the parent 2-benzylphenyl acetate or alkyl-substituted derivatives that refuse to solidify.[1][2]

  • Solvent Swap: Dissolve the oil in a minimal amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2] These solvents have low boiling points and weak solvation power for these esters at low temps.[1][2]

  • Cryogenic Trituration:

    • Cool the solution to -78°C (Dry Ice/Acetone bath).

    • The oil will likely solidify into a glass.[1]

    • Scratch the side of the flask vigorously with a glass rod to induce nucleation.

  • Solvent Exchange: Once solid/semi-solid, allow the solvent to evaporate slowly in a freezer (-20°C) or replace the supernatant with cold Pentane .[1][2]

  • Trituration: If a gum forms, add Pentane and sonicate.[1][2] The mechanical energy often forces the molecules to organize into a lattice, turning the gum into a white powder.

Protocol C: Seeding Strategy

Essential for scaling up.

  • Seed Generation: Obtain a "seed" crystal using Protocol B on a small scale (10-50 mg).

  • Main Batch: Dissolve the bulk oil in Isopropyl Alcohol (IPA) at 40°C.

  • Seeding: Cool to 30°C. Add the seed crystal.

  • Isothermal Hold: Hold the temperature at 25-30°C for 4 hours. This allows the crystal surface to grow without new nuclei forming (which would cause oiling).[2]

  • Slow Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour.

Troubleshooting & Mechanistic Insights

Issue: The "Oiling Out" Phenomenon

  • Mechanism: When the temperature drops, the compound separates as a liquid phase (oil) rather than a solid because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common in 2-benzylphenyl derivatives due to the high entropy of the benzyl rotation.[1][2]

  • Solution: You must lower the solubility without dropping the temperature too fast.[1] Use Vapor Diffusion : Dissolve compound in a small vial of EtOAc.[1][2] Place this open vial inside a larger jar containing Hexanes. Cap the large jar. The Hexane vapors will slowly diffuse into the EtOAc, increasing supersaturation gently.

Issue: Hydrolysis

  • Mechanism: Acetate esters are susceptible to hydrolysis, especially if the crude contains residual acid/base from synthesis.[1]

  • Prevention: Ensure the crude oil is washed with

    
     (aq) and dried thoroughly over 
    
    
    
    before attempting crystallization.[2] Water acts as an impurity that disrupts the lattice.[1]

References

  • Crystal Growth Techniques for Low-Melting Organic Solids. Source: Department of Chemistry, University of Washington.[2] URL:[Link][2]

  • Purification of Laboratory Chemicals (Ester Crystallization Protocols). Source: ScienceDirect / Butterworth-Heinemann.[1][2] URL:[Link][2]

  • Crystallization of Organic Compounds: An Industrial Perspective. Source: Wiley Online Library.[1][2] URL:[Link][2]

  • PubChem Compound Summary: Benzyl phenylacetate (Isomer Comparison). Source: National Center for Biotechnology Information (NCBI).[2] URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Photo-Fries Rearrangement of 2-Benzylphenyl Acetate

Welcome to our dedicated technical support guide for the photo-Fries rearrangement of 2-benzylphenyl acetate. This document is crafted for researchers, medicinal chemists, and process development scientists who are looki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the photo-Fries rearrangement of 2-benzylphenyl acetate. This document is crafted for researchers, medicinal chemists, and process development scientists who are looking to maximize the yield and selectivity of this powerful photochemical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, enabling you to troubleshoot effectively and optimize your results with scientific rigor.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the photo-Fries rearrangement, providing the essential knowledge needed to understand the troubleshooting guide that follows.

Q1: What is the fundamental mechanism of the photo-Fries rearrangement?

The photo-Fries rearrangement is a photochemical process that converts an aryl ester, in this case, 2-benzylphenyl acetate, into hydroxy aryl ketones. The reaction is initiated by the absorption of UV light, which excites the ester to a singlet excited state.[1] This is followed by the homolytic cleavage of the ester's carbonyl-oxygen bond, generating a geminate radical pair—a 2-benzylphenoxyl radical and an acetyl radical—encased within a "cage" of solvent molecules.[2][3] The primary products, ortho- and para-hydroxyacetophenones, are formed when this radical pair recombines within the solvent cage. A common byproduct, 2-benzylphenol, arises if the 2-benzylphenoxyl radical escapes the cage and abstracts a hydrogen atom from the solvent or another molecule.[4]

Q2: How does the 2-benzyl substituent influence the reaction's outcome?

The benzyl group at the ortho-position of the phenyl acetate ring introduces significant steric hindrance. This bulkiness will sterically disfavor the recombination of the acetyl radical at the adjacent ortho-position (position 6). Consequently, the major rearrangement product is expected to be the para-isomer, 4-acetyl-2-benzylphenol, with the 6-acetyl-2-benzylphenol formed in smaller amounts. The benzyl group is also weakly electron-donating, which can influence the electronic properties of the intermediate radicals but the steric effect is generally more dominant in directing the regioselectivity of this rearrangement.

Q3: Why is an inert atmosphere crucial for this reaction?

The photo-Fries rearrangement proceeds through radical intermediates. Molecular oxygen (O₂) is a triplet ground state diradical that can act as an efficient quencher of the excited singlet state of the ester and can also intercept the radical intermediates. This interference leads to the formation of undesired oxidized byproducts and a significant reduction in the quantum yield of the desired rearrangement. Therefore, thoroughly deoxygenating the reaction mixture and maintaining a positive pressure of an inert gas (e.g., nitrogen or argon) is critical for achieving high yields.[4]

Q4: What is the "cage effect" and how can I leverage it?

The "cage effect" is a central concept in this reaction. The solvent molecules surrounding the newly formed radical pair create a temporary cage that keeps the radicals in close proximity, encouraging their recombination to form the desired keto-phenol products. The efficiency of this in-cage recombination competes directly with the rate of radical diffusion out of the cage.[5] To maximize the yield of rearrangement products, experimental conditions should be chosen to enhance the cage effect. This is typically achieved by using solvents of higher viscosity, which physically impede the escape of the radicals.[6][7]

Core Mechanism and Optimization Pathways

The following diagram illustrates the key steps of the photo-Fries rearrangement for 2-benzylphenyl acetate and highlights the critical junctures where optimization strategies can be applied.

Photo_Fries_Mechanism cluster_main Photo-Fries Reaction Pathway cluster_products In-Cage Recombination (Desired) cluster_byproducts Cage Escape (Undesired) Start 2-Benzylphenyl Acetate (Ground State) Excited Singlet Excited State [S1]* Start->Excited UV Photon (hν) Cage Solvent-Caged Radical Pair (2-Benzylphenoxyl• + •COCH3) Excited->Cage Homolytic Cleavage Ortho 6-Acetyl-2-benzylphenol (ortho-Product) Cage->Ortho ortho-attack Para 4-Acetyl-2-benzylphenol (para-Product) Cage->Para para-attack (Sterically Favored) Escape Escaped Radicals Cage->Escape Diffusion Phenol 2-Benzylphenol (Byproduct) Escape->Phenol + H-atom abstraction

Caption: Mechanism of the 2-benzylphenyl acetate photo-Fries rearrangement.

Troubleshooting and Optimization Guide

This guide is structured to help you diagnose and resolve common issues encountered during the experiment.

Symptom / Issue Possible Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Yield 1. Inefficient Light Absorption: The wavelength of the UV lamp does not sufficiently overlap with the substrate's absorbance maximum. 2. Presence of Oxygen: Dissolved oxygen is quenching the excited state or intercepting radical intermediates.[4] 3. Incorrect Solvent: The solvent is absorbing the UV light competitively or is too low in viscosity, leading to poor cage effect. 4. Low Light Intensity: Insufficient photon flux is leading to a slow reaction rate.1. Match Light Source to Substrate: Use a UV lamp with an emission maximum close to the absorbance peak of 2-benzylphenyl acetate (typically 254-280 nm). A quartz reaction vessel is mandatory as Pyrex absorbs UV light below ~300 nm. 2. Rigorous Deoxygenation: Degas the solvent and reaction mixture thoroughly before irradiation (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive inert gas pressure throughout the reaction. 3. Select an Appropriate Solvent: Choose a solvent that is transparent at the irradiation wavelength (e.g., cyclohexane, acetonitrile, methanol).[5] Consider using a more viscous solvent like dodecane or ethylene glycol to enhance the cage effect and suppress byproduct formation. 4. Optimize Light Source: If possible, use a photoreactor with higher light intensity or move the reaction vessel closer to the lamp to increase photon flux. However, be aware that excessive intensity can cause product decomposition.
Poor Selectivity (High Phenol Byproduct Formation) 1. Low Solvent Viscosity: The primary cause is a low-viscosity solvent that allows the radical pair to diffuse apart easily before they can recombine.[6] 2. High Reaction Temperature: Increased temperature reduces solvent viscosity and increases the kinetic energy of the radicals, favoring their escape from the solvent cage.1. Increase Solvent Viscosity: Switch to a more viscous solvent (e.g., cyclohexane < dodecane < ethylene glycol). Alternatively, conducting the reaction in constrained media like micelles (using surfactants like SDS in water) or within zeolites can dramatically improve selectivity for the rearrangement products by physically restricting radical diffusion.[5][8][9] 2. Control Temperature: Run the reaction at or below room temperature. Use a cooling bath to dissipate heat generated by the UV lamp and maintain a constant, lower temperature.
Reaction Stalls or is Incomplete 1. Inner Filter Effect: As the products (hydroxyacetophenones) form, they may absorb the excitation light more strongly than the starting material, effectively shielding the remaining reactant from photons.[10] 2. Photodecomposition: The desired products themselves may be photolabile under the reaction conditions, leading to the formation of secondary degradation products and a plateau in yield.1. Use Dilute Solutions: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M) to minimize the inner filter effect. This ensures that light can penetrate the entire solution more effectively. 2. Monitor and Stop at Optimum Time: Track the reaction progress using TLC or HPLC.[11] Stop the irradiation once the concentration of the desired product reaches its maximum to prevent subsequent photodecomposition.

Decision-Making Workflow for Troubleshooting

Use this flowchart to systematically diagnose and address experimental challenges.

Sources

Optimization

Technical Support Center: Photochemistry of 2-Benzylphenyl Acetate in Crystalline Films

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photochemistry of 2-benzylphenyl acetate. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photochemistry of 2-benzylphenyl acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a core focus on how the crystallinity of your thin films can profoundly impact reaction outcomes.

Introduction: The Critical Role of the Solid State

In solution-phase photochemistry, molecules are free to tumble and diffuse, leading to a predictable range of products. However, when 2-benzylphenyl acetate is irradiated as a thin film, the solid-state environment imposes significant constraints on molecular motion. The degree of crystalline order (or lack thereof) within the film becomes a critical parameter, dictating the feasibility and efficiency of different photochemical pathways. This guide will help you navigate the complexities of solid-state photochemistry and leverage film crystallinity as a tool to control your reaction.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary photochemical reactions of 2-benzylphenyl acetate?

Upon UV irradiation, 2-benzylphenyl acetate can undergo two primary competing reactions: the photo-Fries rearrangement and Norrish-type cleavage.

  • Photo-Fries Rearrangement: This intramolecular reaction involves the cleavage of the ester's C–O bond, followed by the migration of the acyl group to the ortho or para positions of the phenyl ring, yielding hydroxyacetophenone derivatives. This process is thought to occur via a caged radical pair.

  • Norrish-Type Reactions: These reactions involve the homolytic cleavage of the ester bond.

    • Norrish Type I: This leads to the formation of a benzyl radical and an acetoxy radical. These radicals can then recombine, abstract hydrogen from neighboring molecules, or undergo further reactions, leading to various byproducts.[1][2]

    • Norrish Type II: While less common for this specific molecule, this pathway would involve intramolecular hydrogen abstraction if a suitable gamma-hydrogen were available, which is not the case for 2-benzylphenyl acetate.

The competition between these pathways is highly sensitive to the reaction environment, especially in the solid state.

FAQ 2: How does film crystallinity influence the product distribution?

Film crystallinity is a measure of the long-range order of molecules in your thin film. This can range from highly crystalline (ordered) to amorphous (disordered). This degree of order directly impacts the mobility and orientation of the reactive intermediates formed during photolysis.

  • In Highly Crystalline Films: The rigid lattice can restrict the movement of the initially formed radical pair, favoring in-cage recombination reactions like the photo-Fries rearrangement. The specific crystal packing may also pre-ordain certain reaction pathways, a concept known as topochemical control.[3]

  • In Amorphous Films: The lack of a defined lattice allows for greater molecular motion. This can enable the radical fragments to escape the "cage" of surrounding molecules, leading to a higher yield of Norrish-type products and other intermolecular reactions.

The following diagram illustrates this concept:

G cluster_0 Highly Crystalline Film cluster_1 Amorphous Film Crystalline 2-Benzylphenyl Acetate (Ordered Lattice) Caged_Radical_C Caged Radical Pair (Restricted Motion) Crystalline->Caged_Radical_C UV Irradiation Photo_Fries_C Photo-Fries Products (Dominant) Caged_Radical_C->Photo_Fries_C In-cage Recombination Norrish_C Norrish Products (Minor) Caged_Radical_C->Norrish_C Cage Escape (Difficult) Amorphous 2-Benzylphenyl Acetate (Disordered) Caged_Radical_A Caged Radical Pair (Higher Mobility) Amorphous->Caged_Radical_A UV Irradiation Photo_Fries_A Photo-Fries Products (Minor) Caged_Radical_A->Photo_Fries_A In-cage Recombination Norrish_A Norrish Products (Dominant) Caged_Radical_A->Norrish_A Cage Escape (Easy)

Caption: Influence of Crystallinity on Reaction Pathways.

FAQ 3: My reaction is not proceeding, or the conversion is very low. What could be the cause?

Low conversion in solid-state photochemistry can stem from several factors:

  • Incorrect Wavelength: Ensure your irradiation source matches the absorption spectrum of 2-benzylphenyl acetate.

  • Insufficient Photon Flux: The intensity of your lamp may be too low, or the irradiation time too short.

  • Photoproduct Filtering: The photoproducts themselves might absorb at the same wavelength as the starting material, creating an "inner filter" effect that prevents light from reaching unreacted molecules.

  • Crystal Lattice Deactivation: In some highly ordered crystals, the energy from the absorbed photon can be rapidly dissipated as heat through the lattice, preventing the chemical reaction from occurring efficiently.

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor Reproducibility in Product Ratios

You Observe: Running the same experiment multiple times yields significantly different ratios of photo-Fries to Norrish-type products.

Probable Cause: Inconsistent film crystallinity between samples. The method of film preparation is highly sensitive and can lead to variations in morphology.

Troubleshooting Steps:

  • Standardize Film Preparation:

    • Solvent Evaporation Rate: Control the rate of solvent evaporation meticulously. Faster evaporation often leads to more amorphous films, while slow evaporation can promote the growth of larger, more ordered crystalline domains. Consider using a solvent with a lower vapor pressure or controlling the atmosphere (e.g., in a nitrogen-purged glovebox with controlled solvent vapor).

    • Substrate Choice and Preparation: The surface energy and cleanliness of your substrate (e.g., quartz, silicon) are critical. Ensure a consistent and rigorous cleaning protocol for all substrates.

    • Annealing Protocol: Introduce a post-deposition annealing step. Heating the film to a temperature below its melting point can promote molecular rearrangement and increase crystallinity. Carefully control the annealing temperature and time.

  • Characterize Your Films: Before photolysis, characterize the crystallinity of each film. This is a crucial step for ensuring reproducibility.

    • X-Ray Diffraction (XRD): Sharp peaks in the diffraction pattern indicate a high degree of crystallinity, while broad halos are characteristic of amorphous materials.[4]

    • Differential Scanning Calorimetry (DSC): A sharp melting endotherm in the DSC trace is indicative of a crystalline solid.

    • Polarized Optical Microscopy: Crystalline domains will often be birefringent and visible under cross-polarized light.

Issue 2: Film Becomes Opaque or Changes Color Upon Irradiation

You Observe: The initially clear film turns cloudy, yellow, or brown during the experiment.

Probable Cause: This is often due to the formation of high-molecular-weight side products or degradation. The formation of phenolic products from the photo-Fries reaction can also lead to coloration.[5]

Troubleshooting Steps:

  • Control Irradiation Conditions:

    • Wavelength Selection: Use a monochromator or filters to select a specific wavelength for irradiation. Shorter, higher-energy wavelengths may promote side reactions.

    • Exclude Oxygen: Perform the irradiation under an inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in radical reactions and lead to photo-oxidation products.

    • Temperature Control: Use a temperature-controlled stage for your sample. Excessive heating from the lamp can cause thermal degradation.

  • Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the colored byproducts. Knowing their identity can provide clues about the degradation pathway.

Issue 3: The Film Lifts or Cracks During the Experiment

You Observe: The thin film delaminates from the substrate or develops cracks during irradiation.

Probable Cause: Significant changes in the crystal lattice structure and volume during the photochemical reaction can induce mechanical stress. This is particularly common in highly crystalline films where the product molecules do not fit well into the original lattice.

Troubleshooting Steps:

  • Modify Film Thickness: Thinner films may be more resilient to stress. Experiment with different concentrations of your casting solution or different spin coating speeds.

  • Use an Adhesion-Promoting Layer: Consider pre-treating your substrate with a surface modifier to improve the adhesion of the 2-benzylphenyl acetate film.

  • Lower the Conversion: Reduce the irradiation time to limit the reaction to a lower conversion. This can help to maintain the physical integrity of the film, although it may not be ideal for preparative-scale work.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of Crystalline vs. Amorphous Films

Objective: To create thin films of 2-benzylphenyl acetate with controlled crystallinity.

Materials:

  • 2-benzylphenyl acetate

  • High-purity solvent (e.g., toluene, chloroform)

  • Quartz or silicon substrates

  • Spin coater

  • Hot plate or vacuum oven for annealing

Procedure:

  • Solution Preparation: Prepare a 1% (w/v) solution of 2-benzylphenyl acetate in your chosen solvent.

  • Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.

  • Film Deposition (Spin Coating):

    • Place a substrate on the spin coater chuck.

    • Dispense a small amount of the solution onto the center of the substrate.

    • Spin at 2000 rpm for 60 seconds.

  • Creating Films of Different Crystallinity:

    • For Amorphous Films: Use the film immediately after spin coating. The rapid evaporation of the solvent during this process typically results in a disordered, amorphous film.

    • For Crystalline Films: Place the freshly prepared film on a hot plate or in a vacuum oven at a temperature slightly below the melting point of 2-benzylphenyl acetate (e.g., if Tm = 80°C, anneal at 70°C) for several hours. This thermal annealing process provides the molecules with enough energy to rearrange into a more ordered, crystalline state.

Protocol 2: Characterization and Photolysis Workflow

The following workflow diagram outlines the key steps for a robust experiment.

G A Film Preparation (Spin Coating) B Annealing Step (For Crystalline Sample) A->B C Film Characterization (XRD, DSC, Microscopy) A->C Amorphous Path B->C Crystalline Path D UV Irradiation (Controlled Wavelength & Atmosphere) C->D E Film Dissolution (in a suitable solvent) D->E F Product Analysis (HPLC, GC-MS) E->F G Data Interpretation (Correlate crystallinity with product ratio) F->G

Caption: Experimental workflow for studying film photochemistry.

Data Presentation: Hypothetical Product Distribution

The following table illustrates the type of data you should aim to collect. This is hypothetical data provided for illustrative purposes.

Film TypePreparation MethodAnnealing Temp.Photo-Fries Products (%)Norrish-Type Products (%)
Amorphous Fast EvaporationNone3565
Semi-Crystalline Slow Evaporation60°C6040
Highly Crystalline Slow Evaporation75°C8515

This table clearly demonstrates a trend where increased crystallinity (achieved through slower evaporation and higher annealing temperatures) favors the formation of photo-Fries products, consistent with the cage effect mechanism.

References

  • Kuhlmann, M., Feldkamp, J. M., Patommel, J., Roth, S. V., & Schroer, C. G. (2009). Grazing-incidence X-ray diffraction tomography for characterizing organic thin films. Journal of Applied Crystallography, 42(5), 847-854. [Link]

  • DeLongchamp, D. M., Vogel, B. M., & Lin, E. K. (2011). Molecular characterization of organic electronic films. Chemical Reviews, 111(1), 279-300. [Link]

  • Kato, R., et al. (1996). Fabrication and characterization of organic crystalline thin films for integrated optical applications. Optics Letters, 21(21), 1764-1766. [Link]

  • Zhu, F., et al. (2022). Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer. Journal of Materials Chemistry C, 10(1), 123-130. [Link]

  • He, T., & Sirringhaus, H. (2013). Better characterisation of thin film organic semiconductors. Advanced Science News. [Link]

  • ResearchGate. (n.d.). Experimental setup for the photolysis tests. [Link]

  • Craig, A. A., & Imrie, C. T. (1995). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Macromolecules, 28(10), 3612-3617. [Link]

  • ResearchGate. (n.d.). Photoreaction mechanisms. a) Norrish type II reaction. [Link]

  • Barth, A., Hauser, K., & Maentele, W. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(47), 30485-30493. [Link]

  • Cambié, D., et al. (2017). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 117(18), 11624-11668. [Link]

  • Gemoets, H. P. L., et al. (2020). Making Photochemistry Scalable - An Operationally Simple Falling Film Looping Photoreactor. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Schematic of the experimental setup used for the thin film deposition. [Link]

  • Wikipedia. (n.d.). Norrish reaction. [Link]

  • Reddy, G. B., & Ramamurthy, V. (1986). Modification of Chemical Reactivity via Inclusion Complex Formation: Photochemistry of Dibenzyl Ketones and Benzyl Phenylacetate. The Journal of Organic Chemistry, 51(23), 4453-4458. [Link]

  • Meng, X., et al. (2011). Axis-Selective Photo-Fries Rearrangement and Photoinduced Molecular Reorientation in Liquid Crystalline Polymer Films. Macromolecules, 44(16), 6463-6470. [Link]

  • Meng, X., et al. (2012). Photoinduced Reorientation of a Liquid Crystalline Polymer with Phenyl Benzoate Mesogenic Side Groups on the Basis of an Axis-Selective Photo-Fries Rearrangement. Macromolecules, 45(22), 9019-9026. [Link]

  • Frontier, A. (2024, April 10). How to troubleshoot experiments. Chemistry World. [Link]

  • ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. [Link]

  • Slattery, J. M. (2008). The effect of polymer composition and structure on the photo-Fries rearrangement. RIT Scholar Works. [Link]

  • Slanina, T., et al. (2022). Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes. Journal of Materials Chemistry C, 11(1), 226-235. [Link]

  • Bibel, B. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

  • MyStudies. (2025, September 30). Film Analysis Techniques. [Link]

  • Yoon, H. J., et al. (2000). The “Trivial” Mechanism for the Photo-Fries Reaction of Phenyl Acetate and Biphenylyl Acetates. Bulletin of the Korean Chemical Society, 21(9), 901-904. [Link]

  • Film District Dubai. (2025, August 20). 12 Must-Learn Film Analysis Techniques for Cinema Studies Dissertation. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Yellowbrick. (2023, July 16). Mastering Film Analysis Methods: Secrets of Cinematic Analysis. [Link]

  • Griesbeck, A. G., & Gudipati, M. S. (2006). Solid-state photochemistry: New approaches based on new mechanistic insights. Angewandte Chemie International Edition, 45(38), 6296-6299. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-benzylphenyl acetate

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 2-benzylphenyl acetate , a structural motif common in pharmaceutical intermediates and fragrance chemistry. The analysis focuses on dif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-benzylphenyl acetate , a structural motif common in pharmaceutical intermediates and fragrance chemistry. The analysis focuses on differentiating the product from its biosynthetic or synthetic precursor (2-benzylphenol ) and its regioisomer (4-benzylphenyl acetate ).

Key Analytical Takeaway: The definitive identification of 2-benzylphenyl acetate relies on the appearance of a sharp singlet acetyl methyl signal (


 ~2.1–2.3 ppm), the disappearance of the phenolic hydroxyl signal, and the diagnostic downfield shift of the aromatic protons ortho to the ester linkage.

Part 1: Structural Context & Theoretical Basis

The Molecule

2-Benzylphenyl acetate consists of a phenyl ester core with a benzyl substituent at the ortho position. The proximity of the benzyl group to the acetate moiety introduces steric and electronic environments that distinguish it from its isomers.

  • Formula:

    
    
    
  • Key Functional Groups: Acetyl ester (OAc), Methylene bridge (

    
    ), Aromatic rings.
    
The "Why" of Analysis (Acetylation Effects)

Transforming 2-benzylphenol into its acetate ester alters the electronic shielding of the ring protons.

  • Phenol (-OH): Strong Electron Donating Group (EDG). Ortho/para protons are shielded (upfield).

  • Acetate (-OAc): Inductively Electron Withdrawing (EWG) relative to phenol, though still resonant donating. The inductive withdrawal dominates the local environment, causing the ortho protons to shift downfield (deshielded) compared to the starting phenol.

Part 2: Comparative Analysis (Product vs. Alternatives)

This section compares the target molecule against its most relevant "alternatives": the unreacted precursor (reaction monitoring) and the para-isomer (regioselectivity check).

Product vs. Precursor (Reaction Monitoring)

Scenario: Monitoring the esterification of 2-benzylphenol with acetic anhydride.

FeaturePrecursor: 2-Benzylphenol Product: 2-Benzylphenyl Acetate Diagnostic Action
Acetyl Methyl Absent Singlet,

2.10 – 2.25 ppm
Primary Confirmation (Integration 3H)
Hydroxyl (-OH) Broad Singlet,

4.5 – 6.0 ppm (variable)
Absent Confirmation of conversion
Methylene (

)
Singlet,

3.95 ppm
Singlet,

3.85 – 3.95 ppm
Structural Integrity Check (Integration 2H)
Aromatic Region

6.7 – 7.3 ppm (Shielded ortho-H)

7.0 – 7.4 ppm (Deshielded ortho-H)
Secondary Confirmation
Product vs. Regioisomer (4-Benzylphenyl Acetate)

Scenario: Confirming ortho-substitution in Friedel-Crafts alkylation or rearrangement reactions.

  • 2-Benzylphenyl Acetate (Ortho): The methylene bridge is in a crowded environment. The aromatic splitting pattern is complex (ABCD or similar) due to lack of symmetry.

  • 4-Benzylphenyl Acetate (Para): The molecule possesses a

    
     axis of symmetry (local to the central ring). The aromatic region typically shows a distinct AA'BB' system  (two roofing doublets) for the central ring, clearly distinguishing it from the complex multiplet of the ortho-isomer.
    

Part 3: Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the isolated oil/solid.

  • Solvent: Add 0.6 mL of CDCl3 (Chloroform-d).

    • Note: Ensure CDCl3 contains TMS (Tetramethylsilane) as an internal reference (

      
       0.00).
      
    • Alternative: If the sample is insoluble, use DMSO-d6 (Methyl peak may shift slightly to ~2.25 ppm).

  • Filtration: If solid particulates remain, filter through a cotton plug into the NMR tube to prevent line broadening.

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Scans (NS): 16 (sufficient for 10 mg sample).

  • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the aromatic vs. methyl ratio is critical).

Part 4: Detailed Spectral Assignment

The Diagnostic Workflow

The following diagram illustrates the logic flow for confirming the structure based on spectral data.

NMR_Logic Start Analyze Spectrum (0 - 10 ppm) CheckMethyl Check 2.0 - 2.3 ppm Sharp Singlet? Start->CheckMethyl IsAcetate Acetate Group Present CheckMethyl->IsAcetate Yes NoReaction Starting Material (Phenol) CheckMethyl->NoReaction No CheckOH Check 4.5 - 6.0 ppm Broad Singlet? IsAcetate->CheckOH Conversion Full Conversion Confirmed CheckOH->Conversion No Partial Mixture / Incomplete CheckOH->Partial Yes CheckAromatic Analyze Aromatic Splitting (6.8 - 7.5 ppm) Conversion->CheckAromatic IsOrtho Complex Multiplet (Ortho Isomer) CheckAromatic->IsOrtho Complex IsPara AA'BB' Doublets (Para Isomer) CheckAromatic->IsPara Symmetric

Caption: Decision tree for structural verification of 2-benzylphenyl acetate using 1H NMR.

Peak Assignment Table (CDCl3)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
2.10 – 2.25 Singlet (s)3HAcetyl

Diagnostic for ester formation.
3.85 – 3.95 Singlet (s)2HBenzyl

Connects the two aromatic rings.
7.00 – 7.15 Multiplet (m)~3HAromatic Overlap of benzyl ring protons and shielded ester ring protons.
7.15 – 7.35 Multiplet (m)~5HAromatic Remaining benzyl protons and ester ring protons.
7.35 – 7.45 Multiplet (m)1HAromatic (H-6) The proton ortho to the acetate group is most deshielded.

Part 5: Synthesis & Monitoring Workflow

To provide context for the researcher, the following diagram outlines the synthesis pathway and the critical NMR checkpoints.

Synthesis_Workflow SM 2-Benzylphenol (Precursor) Reaction Esterification (Reflux) SM->Reaction Reagent Ac2O / Base Reagent->Reaction Workup Workup (Wash/Dry) Reaction->Workup Product 2-Benzylphenyl Acetate (Target) Workup->Product NMR_Check NMR Checkpoint: Look for Methyl (2.2 ppm) Product->NMR_Check Sample

Caption: Synthesis workflow showing the critical NMR checkpoint for product verification.

References

  • RSC Advances. Iron-surfactant nanocomposite catalyzed benzylic oxidation in water. (Contains characterization data for 2-benzylphenyl acetate derivatives).

  • National Institutes of Health (PubChem). 2-Benzylphenol (Compound Summary). (Source for precursor spectral data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text for substituent chemical shift additivity rules).
  • BenchChem. Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis.[1] (Context for synthesis and isomer differentiation).

Sources

Comparative

The Rationale for Acetylation in GC-MS Analysis of Phenols

An In-Depth Guide to the GC-MS Fragmentation Pattern of 2-Benzylphenol Acetate: A Comparative Analysis for Researchers In the landscape of analytical chemistry, particularly within drug development and metabolomics, Gas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the GC-MS Fragmentation Pattern of 2-Benzylphenol Acetate: A Comparative Analysis for Researchers

In the landscape of analytical chemistry, particularly within drug development and metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. The derivatization of polar analytes, such as phenols, into more volatile esters is a common strategy to enhance their chromatographic performance.[1][2] This guide provides a detailed exploration of the electron ionization (EI) fragmentation pattern of 2-benzylphenol acetate, a derivatized form of 2-benzylphenol.

As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It offers a comparative analysis, grounded in established fragmentation mechanisms, to provide researchers with a deeper understanding of how molecular structure influences fragmentation pathways. This insight is critical for confident compound identification and for distinguishing between closely related isomers.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, often exhibit poor peak shape and tailing in GC analysis due to their polarity and potential for hydrogen bonding with the stationary phase. Acetylation, the reaction with acetic anhydride to form an acetate ester, is a robust derivatization technique that mitigates these issues.[2][3][4] This process replaces the active hydrogen of the hydroxyl group with an acetyl group, thereby increasing the compound's volatility and reducing its polarity, leading to improved chromatographic separation and detection.[2][3]

Predicted GC-MS Fragmentation of 2-Benzylphenol Acetate

While a publicly available, peer-reviewed mass spectrum for 2-benzylphenol acetate is not readily found, its fragmentation pattern under electron ionization can be reliably predicted based on well-established principles of mass spectrometry and the known fragmentation of its constituent parts: the 2-benzylphenol core and the acetate group.

The molecular weight of 2-benzylphenol is 184.23 g/mol [5][6][7], and upon acetylation, the addition of an acetyl group (CH₃CO-) increases the molecular weight by 42.04 g/mol . Therefore, the molecular weight of 2-benzylphenol acetate is 226.27 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 226.

The primary fragmentation pathways are anticipated to be:

  • Loss of Ketene: A characteristic fragmentation of acetate esters is the neutral loss of ketene (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the formation of the parent phenol.[8] For 2-benzylphenol acetate, this would result in a prominent peak at m/z 184, corresponding to the molecular ion of 2-benzylphenol. This is often a highly favored pathway.

  • Formation of the Acylium Ion: Cleavage of the ester bond can result in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. This is a common fragment for acetylated compounds.[9]

  • Formation of the Tropylium Ion: Benzyl-substituted aromatic compounds are well-known to undergo rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[8][10] This fragment arises from the cleavage of the bond between the benzyl group and the phenolic ring.

  • Benzylic Cleavage: Direct cleavage at the benzylic position can also lead to the formation of a benzyl radical and a charged phenolic moiety, or vice versa.

The following diagram illustrates the predicted primary fragmentation pathways of 2-benzylphenol acetate.

2-Benzylphenol_Acetate_Fragmentation 2-Benzylphenol Acetate\n[M]⁺˙ m/z 226 2-Benzylphenol Acetate [M]⁺˙ m/z 226 Loss of Ketene (-42 Da) Loss of Ketene (-42 Da) 2-Benzylphenol Acetate\n[M]⁺˙ m/z 226->Loss of Ketene (-42 Da) Formation of Acylium Ion Formation of Acylium Ion 2-Benzylphenol Acetate\n[M]⁺˙ m/z 226->Formation of Acylium Ion Benzylic Cleavage Benzylic Cleavage 2-Benzylphenol Acetate\n[M]⁺˙ m/z 226->Benzylic Cleavage 2-Benzylphenol Ion\nm/z 184 2-Benzylphenol Ion m/z 184 Loss of Ketene (-42 Da)->2-Benzylphenol Ion\nm/z 184 [CH₃CO]⁺\nm/z 43 [CH₃CO]⁺ m/z 43 Formation of Acylium Ion->[CH₃CO]⁺\nm/z 43 Tropylium Ion\n[C₇H₇]⁺ m/z 91 Tropylium Ion [C₇H₇]⁺ m/z 91 Benzylic Cleavage->Tropylium Ion\n[C₇H₇]⁺ m/z 91

Caption: Predicted EI fragmentation of 2-benzylphenol acetate.

Comparative Fragmentation Analysis

A deeper understanding of the fragmentation of 2-benzylphenol acetate can be achieved by comparing it to related molecules.

2-Benzylphenol Acetate vs. 2-Benzylphenol

The mass spectrum of 2-benzylphenol is characterized by its molecular ion peak at m/z 184.[11] Its fragmentation is dominated by the loss of a hydrogen atom to form a stable ion at m/z 183, and the formation of the tropylium ion at m/z 91.[11]

Fragment (m/z) 2-Benzylphenol Acetate (Predicted) 2-Benzylphenol (Known) Significance
226[M]⁺˙-Molecular ion of the acetate derivative.
184[M - 42]⁺[M]⁺˙Loss of ketene from the acetate, a key diagnostic fragment.
183[M - 43]⁺[M - 1]⁺Loss of the acetyl group.
91[C₇H₇]⁺[C₇H₇]⁺Formation of the stable tropylium ion, common to both.
43[CH₃CO]⁺-Acylium ion, indicative of the acetate group.

The presence of the m/z 184 and m/z 43 peaks in the spectrum of 2-benzylphenol acetate are the primary differentiators from its underivatized precursor.

2-Benzylphenol Acetate vs. Benzyl Acetate

Benzyl acetate, lacking the phenolic ring substitution, provides a simpler comparison. Its mass spectrum shows a molecular ion at m/z 150.[12] Key fragments include the loss of the acetyl group (m/z 107), the formation of the tropylium ion (m/z 91), and the acylium ion (m/z 43).[8][12]

Fragment (m/z) 2-Benzylphenol Acetate (Predicted) Benzyl Acetate (Known) Significance
226[M]⁺˙-Higher mass due to the additional phenolic ring.
184[M - 42]⁺-Loss of ketene to form the substituted phenol.
108-[M - 42]⁺Loss of ketene to form toluene.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion, a common feature of the benzyl group.
43[CH₃CO]⁺[CH₃CO]⁺Acylium ion, present in both acetylated compounds.

This comparison highlights how the core aromatic structure influences the fragmentation, with the loss of ketene leading to different, stable aromatic ions.

Isomeric Comparison: 2-, 3-, and 4-Benzylphenol Acetate

While the mass spectra of the three isomers of benzylphenol acetate are expected to be very similar due to the presence of the same functional groups, subtle differences in fragment ion intensities may arise due to the different substitution patterns on the phenolic ring. The ortho (2-), meta (3-), and para (4-) positions can influence the stability of the resulting fragment ions, although distinguishing between these isomers based on their EI mass spectra alone can be challenging. Chromatographic separation is the most reliable method for their differentiation.

Experimental Protocol for GC-MS Analysis

The following protocol provides a robust starting point for the analysis of benzylphenol acetates.

In-Situ Acetylation
  • Sample Preparation: To a 1 mL aqueous sample containing the phenol, add 100 µL of a suitable buffer (e.g., 1M potassium carbonate) to adjust the pH to approximately 8.

  • Derivatization: Add 50 µL of acetic anhydride. Vortex vigorously for 1 minute.

  • Extraction: Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 1 minute.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Analysis: Transfer the organic layer to a GC vial for analysis.

GC-MS Operating Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

The following diagram outlines the general workflow for the GC-MS analysis of phenolic compounds after acetylation.

GC-MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS System Aqueous Sample Aqueous Sample pH Adjustment pH Adjustment Aqueous Sample->pH Adjustment Acetylation Acetylation pH Adjustment->Acetylation Extraction Extraction Acetylation->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis GC Separation GC Separation GC-MS Analysis->GC Separation EI Ionization EI Ionization GC Separation->EI Ionization Mass Analysis Mass Analysis EI Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Data Processing Data Processing Detection->Data Processing

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.